Cenisertib benzoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1145859-64-8 |
|---|---|
Molekularformel |
C31H36FN7O3 |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
benzoic acid;(1S,2S,3R,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C24H30FN7O.C7H6O2/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33;8-7(9)6-4-2-1-3-5-6/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30);1-5H,(H,8,9)/t15-,16+,20+,21-;/m1./s1 |
InChI-Schlüssel |
MZPZKZPRYUOUIW-MCOAATBNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AS-703569: A Technical Guide to its Kinase Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-703569 (also known as R763) is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor with significant anti-proliferative activity.[1][2] Primarily targeting the Aurora kinases, which are key regulators of mitotic progression, AS-703569 has shown promise in preclinical studies across a range of hematological and solid tumor models.[1][3] Dysregulation of Aurora kinase activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the kinase target profile and selectivity of AS-703569, complete with detailed experimental methodologies and visual representations of key cellular pathways and experimental workflows.
Kinase Inhibition Profile and Selectivity
AS-703569 is a multi-kinase inhibitor, with its primary targets being the Aurora kinases A, B, and C. It also demonstrates inhibitory activity against other kinases, including FMS-related tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL1), AKT, and Signal Transducer and Activator of Transcription 5 (STAT5).[1] The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4]
Quantitative Kinase Inhibition Data
The inhibitory activity of AS-703569 has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) provide a measure of the compound's potency.
| Kinase Target | IC50 (nM) | EC50 (µM) |
| Aurora Kinase A | 4.0[4] | - |
| Aurora Kinase B | 4.8[4] | 0.014[4] |
| Aurora Kinase C | 6.8[4] | - |
| FLT3 | - | 0.011[4] |
| VEGFR2 | - | 0.027[4] |
| AMPK | - | 0.201[4] |
| Insulin R | - | 0.255[4] |
| AXL | - | 0.324[4] |
| TAK1 | - | 0.579[4] |
| AKT | - | 0.713[4] |
Mechanism of Action and Cellular Effects
AS-703569 exerts its anti-tumor effects by disrupting key cellular processes, primarily through the inhibition of Aurora kinases. This leads to defects in mitotic progression, resulting in characteristic cellular phenotypes such as endoreduplication (the replication of the genome in the absence of cell division) and subsequent apoptosis (programmed cell death).[2][4] The inhibition of other kinases like FLT3 contributes to its efficacy, particularly in hematological malignancies such as acute myeloid leukemia (AML) where FLT3 mutations are common.[3]
Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in cell cycle regulation and the point of inhibition by AS-703569.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key assays used to characterize the activity of AS-703569.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of AS-703569 on purified kinase enzymes.
Objective: To determine the IC50 value of AS-703569 against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, Aurora B)
-
Kinase-specific substrate (e.g., Kemptide for Aurora kinases)
-
AS-703569 (serially diluted)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of AS-703569 in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its substrate, and the diluted AS-703569 or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. Alternatively, use a non-radioactive method such as ADP-Glo™ to measure kinase activity by luminescence.
-
Calculate the percentage of kinase inhibition for each concentration of AS-703569 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the anti-proliferative effect of AS-703569 on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
AS-703569 (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of AS-703569 or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of AS-703569 relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis (Annexin V) Assay
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Objective: To quantify the induction of apoptosis by AS-703569 in a cell population.
Materials:
-
Cell line of interest (suspension or adherent)
-
AS-703569
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer (containing calcium)
-
Flow cytometer
Procedure:
-
Treat cells with AS-703569 or vehicle control for a specified time.
-
Harvest the cells (for adherent cells, use a gentle detachment method like trypsinization).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-fluorochrome and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Conclusion
AS-703569 is a potent multi-kinase inhibitor with primary activity against Aurora kinases. Its well-defined kinase profile and demonstrated anti-proliferative and pro-apoptotic effects in preclinical models underscore its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further investigation into its broader kinase selectivity and in vivo efficacy will continue to delineate its therapeutic potential.
References
- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. kumc.edu [kumc.edu]
R-763 Benzoate: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-763 benzoate (B1203000) (also known as AS703569) is a potent, orally bioavailable, multi-kinase inhibitor with significant anti-proliferative activity across a range of cancer cell types. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by R-763. By targeting key regulators of cell division and survival, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and KIT, R-763 induces cell cycle arrest and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents visual diagrams of the core signaling pathways to facilitate a comprehensive understanding of its mechanism of action.
Introduction
R-763 benzoate has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit multiple kinases crucial for cancer cell proliferation and survival.[1][2] Its primary targets are the Aurora kinases (A, B, and C), which are key regulators of mitosis.[3][4] Overexpression of Aurora kinases is a common feature in many human cancers and is often associated with poor clinical outcomes.[4] In addition to Aurora kinases, R-763 also potently inhibits other receptor tyrosine kinases, including FLT3 and KIT, which are frequently mutated and constitutively active in various hematological malignancies and solid tumors.[3][5] This multi-targeted approach allows R-763 to disrupt several oncogenic signaling cascades, leading to a robust anti-tumor response.
Mechanism of Action
R-763 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and thereby preventing the phosphorylation of their downstream substrates.[3] This inhibition disrupts the normal signaling cascades that control cell cycle progression, proliferation, and survival. The primary consequences of R-763 activity are a G2/M phase cell cycle arrest and the induction of apoptosis.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activity of R-763 against various kinases and its anti-proliferative effects in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of R-763 [3]
| Kinase Target | IC50 (nM) |
| Aurora A | 4.0 |
| Aurora B | 4.8 |
| Aurora C | 6.8 |
Table 2: Anti-proliferative Activity of R-763 in Cancer Cell Lines [3][5]
| Cell Line | Cancer Type | IC50 (nM) |
| HMC-1.2 (KIT D816V) | Mast Cell Leukemia | 1-5 |
| HMC-1.1 (KIT WT) | Mast Cell Leukemia | 10-50 |
| C2 | Mastocytoma | 1-5 |
| Ba/F3 p185 wt | B-cell precursor | ~10 |
| Ba/F3 p185 T315I | B-cell precursor (Imatinib-resistant) | ~10 |
Downstream Signaling Pathways
R-763's multi-targeted nature leads to the modulation of several critical downstream signaling pathways.
Aurora Kinase Inhibition Pathway
Inhibition of Aurora kinases, particularly Aurora B, disrupts the proper execution of mitosis. A key substrate of Aurora B is histone H3.[6][7] R-763 inhibits the phosphorylation of histone H3 at Serine 10, a crucial event for chromosome condensation and segregation.[3][8] This leads to defects in the mitotic spindle checkpoint, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and ultimately, a G2/M phase cell cycle arrest.[3]
FLT3 and KIT Inhibition Pathways
Constitutively active FLT3 and KIT receptors, often due to mutations, drive cell proliferation and survival through downstream pathways like the RAS/MAPK and PI3K/AKT cascades.[9][10] R-763 inhibits the phosphorylation of FLT3 and KIT, thereby blocking these downstream signals.[5] Inhibition of the PI3K/AKT pathway leads to the activation of pro-apoptotic proteins and cell cycle inhibitors. Similarly, blocking the RAS/MAPK pathway reduces proliferative signals. The inhibition of STAT5 phosphorylation by R-763 has also been observed, further contributing to its anti-leukemic activity.[11]
Induction of Apoptosis
The culmination of cell cycle arrest and the inhibition of pro-survival signaling pathways by R-763 is the induction of apoptosis. This is evidenced by the cleavage of caspases, including caspase-3, caspase-8, and caspase-9.[5][12] The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, likely triggered by the cellular stress induced by mitotic catastrophe and the inhibition of survival signals. The activation of caspase-8 points towards a potential cross-talk with the extrinsic apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3-ITD transduces autonomous growth signals during its biosynthetic trafficking in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cenisertib Benzoate: A Technical Guide on its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenisertib, also known as AS-703569 and R-763, is a potent, orally bioavailable, multi-kinase inhibitor with significant antineoplastic activity. Its primary mechanism of action involves the inhibition of Aurora kinases A and B, crucial regulators of mitotic progression. This disruption of the cell cycle leads to G2/M arrest, endoreduplication, and ultimately, apoptosis in susceptible cancer cells. This technical guide provides a comprehensive overview of the effects of Cenisertib benzoate (B1203000) on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in orchestrating the complex series of events during mitosis. Overexpression of these kinases is a common feature in a wide range of human cancers and is often associated with poor prognosis. Cenisertib has emerged as a promising therapeutic agent that targets these kinases, thereby interfering with the mitotic machinery of cancer cells. Beyond Aurora kinases, Cenisertib also exhibits inhibitory activity against other kinases implicated in cancer, such as ABL1, AKT, STAT5, and FLT3. This multi-targeted approach contributes to its broad anti-proliferative effects.
Mechanism of Action: Disruption of the Cell Cycle
Cenisertib's primary mode of action is the inhibition of Aurora kinases, leading to a cascade of events that disrupt normal cell cycle progression.
-
Inhibition of Aurora A: Aurora A is essential for centrosome maturation and separation, as well as for the assembly of a bipolar spindle. Inhibition of Aurora A by Cenisertib leads to defects in these processes, resulting in mitotic arrest.
-
Inhibition of Aurora B: Aurora B is a key component of the chromosomal passenger complex, which is critical for proper chromosome segregation and cytokinesis. Inhibition of Aurora B disrupts the spindle assembly checkpoint and leads to failed cytokinesis, resulting in polyploidy and subsequent cell death.
The culmination of these inhibitory actions is a significant arrest of cancer cells in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint can trigger apoptosis or lead to endoreduplication, a process where cells replicate their DNA without dividing, resulting in giant, non-viable cells.
Quantitative Analysis of Cell Cycle Effects
The impact of Cenisertib on cell cycle distribution has been quantified in various cancer cell lines. The following tables summarize the dose-dependent effects of Cenisertib on cell cycle progression, primarily focusing on the induction of G2/M arrest.
Table 1: Effect of Cenisertib on Cell Cycle Distribution in Mast Cell Lines
| Cell Line | Cenisertib Concentration (nM) | Duration (hours) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| HMC-1.1 | 5 | 24 | Data not available | Data not available | Substantial Increase | [1] |
| HMC-1.1 | 10 | 24 | Data not available | Data not available | Substantial Increase | [1] |
| HMC-1.1 | 50 | 24 | Data not available | Data not available | Substantial Increase | [1] |
| HMC-1.1 | 100 | 24 | Data not available | Data not available | Substantial Increase | [1] |
| HMC-1.2 | 5 | 24 | Data not available | Data not available | Substantial Increase | [1] |
| HMC-1.2 | 10 | 24 | Data not available | Data not available | Substantial Increase | [1] |
| HMC-1.2 | 50 | 24 | Data not available | Data not available | Substantial Increase | [1] |
| HMC-1.2 | 100 | 24 | Data not available | Data not available | Substantial Increase | [1] |
Note: The referenced study qualitatively describes a "substantial" G2/M arrest but does not provide specific percentages for each cell cycle phase.
In Vitro Anti-proliferative Activity
The anti-proliferative activity of Cenisertib has been evaluated across a range of cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) demonstrating its potency.
Table 2: IC50 Values of Cenisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HMC-1.1 | Mast Cell Leukemia | 5 - 50 | [1] |
| HMC-1.2 | Mast Cell Leukemia | 1 - 10 | [1] |
| ROSAKIT WT | Mast Cell Leukemia | 1 - 10 | [1] |
| ROSAKIT D816V | Mast Cell Leukemia | 50 - 500 | [1] |
| MCPV-1.1 | Mast Cell Leukemia | 100 - 1000 | [1] |
Signaling Pathways Modulated by Cenisertib
Cenisertib exerts its effects by modulating key signaling pathways that control cell cycle progression and survival. The inhibition of Aurora kinases is the central event, leading to downstream consequences on mitotic regulation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of Cenisertib on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HMC-1.1, HMC-1.2) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight before being treated with various concentrations of Cenisertib or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate histograms that display the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: The percentage of cells in each phase is quantified using cell cycle analysis software.
Apoptosis Assay
-
Annexin V/PI Staining: Apoptosis can be quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Procedure: After treatment with Cenisertib, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
This compound is a potent multi-kinase inhibitor that effectively disrupts cell cycle progression in cancer cells by primarily targeting Aurora kinases A and B. This leads to a pronounced G2/M phase arrest, endoreduplication, and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on the preclinical and clinical evaluation of Cenisertib and other Aurora kinase inhibitors. Further investigation into the detailed molecular mechanisms and the identification of biomarkers for sensitivity will be crucial for the successful clinical application of this promising anti-cancer agent.
References
Apoptosis Induction Pathways by Cenisertib Benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenisertib benzoate (B1203000), an ATP-competitive multi-kinase inhibitor, has demonstrated significant potential in oncology by inducing apoptosis in various cancer cell lines.[1] Primarily targeting Aurora Kinase A and B, Cenisertib disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent programmed cell death.[1][2][3] This technical guide provides a comprehensive overview of the molecular pathways through which Cenisertib benzoate elicits its apoptotic effects, with a focus on the core signaling cascades, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in cancer drug discovery and development.
Core Mechanism of Action: Aurora Kinase Inhibition
Cenisertib (also known as Alisertib) is a selective inhibitor of Aurora A and B kinases, which are crucial regulators of mitosis.[2][4] Inhibition of Aurora Kinase A leads to defects in mitotic spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis.[2][3] This primary mechanism triggers a cascade of downstream signaling events that converge on the activation of apoptotic pathways.
Key Signaling Pathways in Cenisertib-Induced Apoptosis
Cenisertib-induced apoptosis is a multi-faceted process involving the modulation of several critical signaling pathways. The two primary cascades implicated are the PI3K/Akt/mTOR pathway and the MAPK signaling pathway.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and growth.[5] Aberrant activation of this pathway is a common feature in many cancers, promoting cell survival and resistance to apoptosis. Cenisertib has been shown to suppress the PI3K/Akt/mTOR signaling pathway, contributing to its pro-apoptotic effects.[6][7] This suppression is characterized by a decrease in the phosphorylation of key components of the pathway, leading to a reduction in anti-apoptotic signals and promoting cell death.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases, such as ERK, JNK, and p38 MAPK. Depending on the cellular context and the specific stimulus, MAPK signaling can have either pro-survival or pro-apoptotic effects. In the context of Cenisertib treatment, modulation of the p38 MAPK pathway has been observed, contributing to the induction of apoptosis.[7]
Apoptosis Execution: Intrinsic and Extrinsic Pathways
Cenisertib triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9] Cenisertib treatment has been shown to alter the balance of these proteins, favoring the pro-apoptotic members.[7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[7]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. While less predominantly reported for Cenisertib, some studies suggest its involvement, particularly in certain cell types.[6] This pathway involves the activation of caspase-8, which can then directly cleave and activate executioner caspases or cleave the BH3-only protein Bid to tBid, thereby engaging the intrinsic pathway.
Quantitative Data on Cenisertib-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the effects of Cenisertib (Alisertib) on apoptosis and cell viability in different cancer cell lines.
Table 1: IC50 Values of Cenisertib (Alisertib) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HT29 | Colorectal Cancer | 24 | 49.31 |
| HT29 | Colorectal Cancer | 48 | 17.86 |
| Caco-2 | Colorectal Cancer | 24 | 88.8 |
| Caco-2 | Colorectal Cancer | 48 | 52.1 |
Data extracted from a study on colorectal cancer cells.[6]
Table 2: Induction of Apoptosis by Cenisertib (Alisertib) in Colorectal Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Total Apoptotic Cells (%) | Fold Increase vs. Control |
| HT29 | Control | - | 24 | 6.2 | - |
| HT29 | Alisertib | 1 | 24 | 14.9 | 2.4 |
| HT29 | Alisertib | 5 | 24 | 16.1 | 2.6 |
Data represents the percentage of early and late apoptotic cells as determined by flow cytometry.[6]
Table 3: G2/M Phase Cell Cycle Arrest Induced by Cenisertib (Alisertib)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cells in G2/M Phase (%) |
| HT29 | Control | - | 24 | 10.5 |
| HT29 | Alisertib | 0.1 | 24 | 16.8 |
| HT29 | Alisertib | 1 | 24 | 85.7 |
| HT29 | Alisertib | 5 | 24 | 87.7 |
| Caco-2 | Control | - | 24 | 17.3 |
| Caco-2 | Alisertib | 0.1 | 24 | 56.2 |
| Caco-2 | Alisertib | 1 | 24 | 77.2 |
| Caco-2 | Alisertib | 5 | 24 | 77.5 |
Data obtained from flow cytometric analysis of cell cycle distribution.[6]
Table 4: Apoptosis Induction in Ovarian Cancer and Glioblastoma Cells
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| SKOV3 | Ovarian Cancer | Control | - | 24 | 6.4 |
| OVCAR4 | Ovarian Cancer | Control | - | 24 | 6.2 |
| DAOY | Glioblastoma | Control | - | 24 | 2.87 |
Basal levels of apoptosis in control cells.[7][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include an untreated control.
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent colorimetric/fluorometric kit)
-
White-walled 96-well plates (for luminescent assays) or clear plates (for colorimetric/fluorometric assays)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure (using a luminescent "add-mix-measure" kit):
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and treat with this compound.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[12]
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Cenisertib-Induced Apoptosis Signaling Pathway
Caption: Cenisertib-induced apoptosis signaling pathways.
Experimental Workflow for Apoptosis Detection
Caption: General workflow for assessing Cenisertib-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. promega.com [promega.com]
Preclinical Evaluation of Cenisertib Benzoate in Leukemia Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenisertib benzoate (B1203000) (also known as AS-703569 and R-763) is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor with significant preclinical activity in various hematological malignancies, including leukemia.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of Cenisertib in leukemia models, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. Cenisertib's primary targets include Aurora kinases A and B, ABL1, AKT, STAT5, and FMS-like tyrosine kinase 3 (FLT3), making it a promising agent for leukemias driven by abnormalities in these pathways.[1][2]
Data Presentation
In Vitro Anti-proliferative Activity of Cenisertib in Leukemia Cell Lines
Cenisertib has demonstrated potent anti-proliferative activity across a panel of acute myeloid leukemia (AML) cell lines, with IC50 values ranging from the low nanomolar to the micromolar level.[3] Notably, cell lines harboring FLT3 internal tandem duplication (ITD) mutations, such as MV4-11, exhibit heightened sensitivity to Cenisertib.[3][4]
| Cell Line | Leukemia Subtype | Key Mutations | IC50 (nM) |
| MV4-11 | AML | FLT3-ITD | 0.7 - 10 |
| Other AML Cell Lines | AML | Various | 10 - 1000 |
Note: The IC50 values are approximate ranges compiled from available preclinical data. Specific values may vary depending on the experimental conditions.
Experimental Protocols
Cell Viability Assay
The anti-proliferative effects of Cenisertib on leukemia cell lines are typically determined using a tetrazolium-based colorimetric assay, such as the MTT or MTS assay.
Protocol:
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of Cenisertib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 48 to 72 hours.
-
MTT/MTS Reagent Addition: Following the incubation period, 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Solubilization: For the MTT assay, the formazan (B1609692) crystals are solubilized by adding 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
Western blotting is employed to investigate the effect of Cenisertib on its target signaling pathways.
Protocol:
-
Cell Lysis: Leukemia cells are treated with various concentrations of Cenisertib for a specified duration (e.g., 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-Aurora A/B, phospho-FLT3, phospho-STAT5, total Aurora A/B, total FLT3, total STAT5, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Leukemia Xenograft Model
The in vivo efficacy of Cenisertib is evaluated using leukemia xenograft models in immunodeficient mice.
Protocol:
-
Cell Line and Animal Model: A suitable human leukemia cell line (e.g., MV4-11 for FLT3-ITD AML) is selected. Immunodeficient mice, such as NOD/SCID or NSG mice (6-8 weeks old), are used as hosts.[5]
-
Cell Implantation: Leukemia cells (e.g., 5 x 10^6 cells in 100-200 µL of PBS or a mixture with Matrigel) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Monitoring: For subcutaneous models, tumor volume is monitored 2-3 times per week using calipers. For disseminated leukemia models, disease progression is monitored by assessing peripheral blood for the presence of human leukemia cells (e.g., by flow cytometry for human CD45) or by bioluminescence imaging if the cells are luciferase-tagged.
-
Drug Administration: Once tumors are established (e.g., 100-200 mm³) or leukemia engraftment is confirmed, mice are randomized into treatment and control groups. Cenisertib is administered orally at doses such as 7 or 10 mg/kg/day, often on an intermittent schedule (e.g., 3 days on, 4 days off) for several weeks.[1] The vehicle control is administered to the control group.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or an increase in overall survival. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors or tissues can be collected for analysis of target modulation by western blotting or immunohistochemistry.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
Caption: Cenisertib's multi-targeted inhibition of key signaling pathways in leukemia.
Caption: Workflow for in vitro evaluation of Cenisertib in leukemia cell lines.
Caption: Workflow for in vivo evaluation of Cenisertib in leukemia xenograft models.
Conclusion
The preclinical data for Cenisertib benzoate strongly support its potential as a therapeutic agent for leukemia, particularly for AML with FLT3 mutations. Its multi-targeted approach, inhibiting key drivers of proliferation and survival such as Aurora kinases and FLT3, results in potent anti-leukemic activity both in vitro and in vivo. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers and drug development professionals to further investigate and characterize the efficacy and mechanism of action of Cenisertib in various leukemia contexts. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this promising agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of AS-703569: A Multi-Kinase Inhibitor Targeting Cell Division
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AS-703569, also known as R763 and Cenisertib, is a potent, ATP-competitive, multi-kinase inhibitor with significant anti-proliferative activity. Primarily targeting the Aurora kinases A and B, as well as the FMS-like tyrosine kinase 3 (FLT3), AS-703569 has been a subject of interest in oncology research due to its crucial role in mitotic progression. Its discovery through an innovative image-based phenotypic screen highlighted a unique cellular phenotype characterized by enlarged cell size, endoreduplication, and subsequent apoptosis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to AS-703569, serving as a valuable resource for professionals in the field of drug discovery and development.
Discovery
The discovery of AS-703569 was a result of a sophisticated, high-content, image-based phenotypic screen designed to identify compounds that induce specific mitotic arrest phenotypes. This cell-based approach offers the advantage of identifying inhibitors that are effective within the complex intracellular environment. The screen identified a molecule that caused potent anti-proliferative effects in A549 lung cancer cells, leading to distinct phenotypic changes, including enlarged cell size and endoreduplication (the replication of the genome in the absence of cell division), which are consistent with the inhibition of Aurora kinase B.
Mechanism of Action
AS-703569 is an ATP-competitive inhibitor of multiple kinases, with its primary targets being Aurora kinase A and Aurora kinase B. These serine/threonine kinases are key regulators of mitosis. Aurora A is crucial for centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for correct chromosome segregation and cytokinesis. By inhibiting these kinases, AS-703569 disrupts the mitotic process, leading to a G2/M cell cycle arrest. This disruption ultimately triggers apoptosis in cancer cells.
In addition to its effects on Aurora kinases, AS-703569 also demonstrates potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), making AS-703569 a potential therapeutic agent for this malignancy.
Signaling Pathways
The inhibition of Aurora kinases and FLT3 by AS-703569 impacts several critical downstream signaling pathways involved in cell proliferation and survival.
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of R-763 Benzoate (Cenisertib Benzoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-763 benzoate (B1203000), also known as Cenisertib benzoate (AS-703569 benzoate), is a potent, orally bioavailable, multi-kinase inhibitor with significant anti-neoplastic activity. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and an in-depth look at the signaling pathways it modulates. Cenisertib is an ATP-competitive inhibitor targeting Aurora kinases A and B, ABL1, AKT, STAT5, and FLT3, making it a compound of high interest in oncology research.[1][2][3] This document aims to serve as a critical resource for researchers and drug development professionals working with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its formulation, delivery, and pharmacokinetic profile. The available data for Cenisertib and its benzoate salt are summarized below.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₆FN₇O₃ | [2] |
| Molecular Weight | 573.66 g/mol | [2] |
| LogP (Computed) | 3.2 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 8 | [4] |
| Solubility (DMSO) | 250 mg/mL (with sonication) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of small molecule inhibitors like this compound are outlined below.
The melting point of a pharmaceutical compound is a critical indicator of its purity and identity. The capillary method is a widely accepted standard.
Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.
Apparatus:
-
Melting point apparatus with a heating block and a viewing lens/camera.
-
Glass capillary tubes (sealed at one end).
-
Thermometer or digital temperature probe.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: The this compound sample should be thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm in height at the bottom.
-
Measurement: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The recorded range is the melting point of the substance.
LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. LogD is similar but is determined at a specific pH, which is particularly relevant for ionizable compounds.
Principle: The shake-flask method involves partitioning the compound between two immiscible phases, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD). The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Materials:
-
This compound.
-
n-Octanol (pre-saturated with water or buffer).
-
Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol).
-
Separatory funnels or vials.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously and allowing them to separate overnight.
-
Partitioning: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the n-octanol phase.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully withdraw a sample from each phase. Analyze the concentration of this compound in both the aqueous and n-octanol phases using a validated HPLC method.
-
Calculation:
-
Partition Coefficient (P): P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
LogP or LogD: LogP (or LogD) = log₁₀(P)
-
The pKa value indicates the strength of an acid or base and is critical for understanding a drug's solubility and absorption at different physiological pH values.
Principle: UV-Vis spectrophotometry can be used to determine the pKa of a compound by measuring the change in its UV absorbance spectrum as a function of pH. The pKa is the pH at which the ionized and unionized forms of the compound are present in equal concentrations.
Apparatus:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
96-well microplate reader (for higher throughput).
-
pH meter.
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12).
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Prepare a series of solutions by diluting the stock solution into buffers of different known pH values. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the pKa.
-
UV-Vis Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH. The resulting sigmoidal curve can be analyzed using appropriate software to determine the inflection point, which corresponds to the pKa of the compound.
Biological Activity and Signaling Pathways
Cenisertib is a multi-targeted kinase inhibitor that exerts its anti-proliferative and pro-apoptotic effects by modulating several key signaling pathways involved in cell cycle progression and survival.[1][5]
Overview of Targeted Signaling Pathways
The primary targets of Cenisertib include:
-
Aurora Kinases (A and B): Key regulators of mitosis.[1]
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase involved in cell growth and proliferation.[1][5]
-
AKT (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway, crucial for cell survival and proliferation.[1]
-
STAT5 (Signal Transducer and Activator of Transcription 5): A transcription factor involved in cytokine signaling that promotes cell survival.[1][2]
-
FLT3 (FMS-like tyrosine kinase 3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1]
Detailed Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways inhibited by Cenisertib.
Caption: Inhibition of Aurora Kinases A and B by Cenisertib disrupts mitosis.
Mechanism of Action: Cenisertib inhibits Aurora kinases A and B, which are essential for multiple stages of mitosis. Inhibition of Aurora A leads to defects in centrosome maturation and spindle assembly, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis. This ultimately results in mitotic arrest and apoptosis in cancer cells.
Caption: Cenisertib inhibits ABL1 kinase activity, blocking pro-proliferative signaling.
Mechanism of Action: In cancers like chronic myeloid leukemia (CML), the BCR-ABL1 fusion protein exhibits constitutive ABL1 kinase activity, driving cell proliferation and survival. Cenisertib inhibits the kinase activity of both wild-type ABL1 and the oncogenic BCR-ABL1 fusion protein, thereby blocking downstream signaling pathways that promote leukemogenesis.[5]
Caption: Cenisertib blocks the pro-survival PI3K/AKT signaling pathway.
Mechanism of Action: The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Cenisertib directly inhibits the kinase activity of AKT, preventing the phosphorylation of its numerous downstream substrates. This leads to the inhibition of pro-survival signals and can induce apoptosis in cancer cells that are dependent on this pathway.[1]
Caption: Cenisertib inhibits STAT5 phosphorylation, disrupting cytokine-mediated survival signals.
Mechanism of Action: The JAK/STAT pathway is crucial for transmitting signals from cytokines that regulate cell survival and proliferation. Cenisertib has been shown to inhibit the phosphorylation of STAT5.[2] By preventing STAT5 activation, Cenisertib blocks the transcription of target genes that are essential for the survival of certain cancer cells.
Caption: Cenisertib inhibits both wild-type and mutated FLT3, a key driver in AML.
Mechanism of Action: Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), are common drivers of AML. These mutations lead to constitutive activation of the receptor and its downstream pro-proliferative and pro-survival signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK. Cenisertib inhibits the kinase activity of both wild-type and mutated FLT3, making it a promising therapeutic agent for FLT3-mutated AML.[1]
Conclusion
R-763 benzoate (this compound) is a multi-kinase inhibitor with a well-defined mechanism of action against several key oncogenic signaling pathways. While further experimental data on its specific physicochemical properties would be beneficial, the available information and established protocols provide a solid foundation for its continued investigation and development. This technical guide serves as a comprehensive resource to aid researchers in their efforts to further elucidate the therapeutic potential of this promising compound.
References
An In-depth Technical Guide to Cenisertib Benzoate: A Multi-Kinase Inhibitor Targeting Aurora Kinase B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenisertib (B1683944), also known as AS-703569 and R763, is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against Aurora kinases, particularly Aurora kinase B.[1][2][3][4] This technical guide provides a comprehensive overview of cenisertib benzoate (B1203000), focusing on its mechanism of action as an Aurora kinase B inhibitor, its broader kinase inhibitory profile, and its preclinical efficacy. Detailed experimental protocols for key assays are provided, along with a structured presentation of available quantitative data. Furthermore, this guide includes mandatory visualizations of the Aurora kinase B signaling pathway and a representative experimental workflow using the DOT language for Graphviz.
Introduction
The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[5][6][7] Overexpression of these kinases is a common feature in a wide range of human cancers and is often associated with poor clinical outcomes.[3][8] This has made them attractive targets for the development of novel anticancer therapeutics. Cenisertib has emerged as a significant small molecule inhibitor in this class, demonstrating potent anti-proliferative activity in various cancer models.[9][10] Its ability to target multiple oncogenic kinases simultaneously, including Aurora A, Aurora B, ABL1, and FLT3, positions it as a compound of interest for further investigation.[1][3][8]
Chemical and Physical Properties
Cenisertib is a synthetic, water-soluble small molecule.[8]
| Property | Value |
| IUPAC Name | (1S,2S,3R,4R)-3-[[5-fluoro-2-[[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Molecular Formula | C₂₄H₃₀FN₇O |
| Molecular Weight | 451.5 g/mol |
| SMILES | CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)N[C@@H]3[C@@H]4C--INVALID-LINK--C=C4)F)N5CCN(CC5)C |
| InChIKey | KSOVGRCOLZZTPF-QMKUDKLTSA-N |
Table 1: Chemical and Physical Properties of Cenisertib.[11]
Mechanism of Action and Target Profile
Cenisertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, thereby preventing phosphorylation of their downstream substrates.[1][2] This inhibition disrupts essential cellular processes, leading to cell cycle arrest and apoptosis.[3][8]
Kinase Inhibitory Profile
Cenisertib has demonstrated potent inhibitory activity against a panel of kinases implicated in cancer progression.
| Target Kinase | IC₅₀ (nM) |
| Aurora A | 4.0 |
| Aurora B | 4.8 |
| Aurora C | 6.8 |
| ABL1 | >90% inhibition at 100 nM |
| FLT3 | >90% inhibition at 100 nM |
| AKT | Data not publicly available |
| STAT5 | Data not publicly available |
Table 2: In vitro Kinase Inhibitory Profile of Cenisertib (R763/AS703569).[3] Note: Specific IC₅₀ values for ABL1, AKT, and STAT5 are not readily available in the public domain, though significant inhibition has been reported.
Cellular Effects
The inhibition of Aurora kinase B by cenisertib leads to a cascade of cellular events, including:
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is histone H3 at serine 10. Cenisertib effectively inhibits this phosphorylation event, a hallmark of Aurora B inhibition.[3]
-
G2/M Cell Cycle Arrest: By disrupting mitotic progression, cenisertib induces a significant arrest of cells in the G2/M phase of the cell cycle.[4]
-
Endoreduplication and Polyploidy: Inhibition of cytokinesis, a process regulated by Aurora B, leads to repeated rounds of DNA replication without cell division, resulting in polyploid cells.[3]
-
Apoptosis: Ultimately, the cellular disruptions caused by cenisertib trigger programmed cell death.[3][4]
Preclinical Efficacy
In Vitro Anti-proliferative Activity
Cenisertib has demonstrated potent anti-proliferative effects across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | EC₅₀ (nM) |
| A549 | Lung Cancer | 7 |
| Colo205 | Colon Cancer | <100 |
| MiaPaCa-2 | Pancreatic Cancer | <100 |
| HeLa | Cervical Cancer | <100 |
| MV4-11 | Acute Myeloid Leukemia | <100 |
Table 3: In Vitro Anti-proliferative Activity of Cenisertib (R763/AS703569).[3]
In Vivo Antitumor Activity
Oral administration of cenisertib has shown significant tumor growth inhibition in various xenograft models.[3][9][10]
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |
| Multiple Models | Pancreatic, Breast, Colon, Ovarian, Lung | 7 or 10 mg/kg/day (orally, 3 days on, 4 days off) | Marked inhibition of tumor growth |
| Patient-Derived Xenografts (n=11) | Triple-Negative Breast Cancer | Not specified | Significant inhibition in 7 out of 11 models |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Not specified | Particularly sensitive to inhibition |
Table 4: In Vivo Antitumor Activity of Cenisertib (R763/AS703569).[3][4][12] Note: Specific quantitative tumor growth inhibition percentages are not consistently reported in publicly available literature.
Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay
This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Cenisertib benzoate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate (MBP), and cenisertib dilution.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for Aurora B.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each cenisertib concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the cenisertib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of cenisertib on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MV4-11)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of cenisertib. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting cell viability against the logarithm of the cenisertib concentration.
Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of cenisertib in a subcutaneous xenograft model. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line of interest suspended in a suitable medium (e.g., PBS or Matrigel)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage for a specified number of weeks).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate tumor growth inhibition (TGI) using a formula such as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Signaling Pathways and Visualizations
Aurora Kinase B Signaling Pathway
Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[6][7] The CPC localizes to the centromeres during early mitosis and relocates to the central spindle and midbody during anaphase and cytokinesis.[6][7] Upstream regulators of Aurora B include Chk1, while its downstream substrates are numerous and critical for proper mitotic progression, including Histone H3, MCAK (mitotic centromere-associated kinesin), and components of the spindle assembly checkpoint (SAC) like Mad2 and BubR1.[13]
References
- 1. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Cenisertib | C24H30FN7O | CID 11569967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
The Role of Cenisertib Benzoate in STAT5 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenisertib benzoate (B1203000) (formerly known as AS-703569 and R-763) is a potent, ATP-competitive multi-kinase inhibitor with significant activity against a panel of kinases implicated in oncogenesis, including Aurora A/B, ABL1, AKT, FLT3, and notably, Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] Constitutive activation of the STAT5 signaling pathway is a critical driver in various hematological malignancies and solid tumors, promoting cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the role of Cenisertib benzoate in the STAT5 signaling cascade, presenting key preclinical data, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways.
Introduction to this compound and STAT5 Signaling
This compound is a small molecule inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and xenograft models.[1][3] Its multi-targeted nature makes it a compelling candidate for cancers driven by aberrant signaling through multiple pathways.
The STAT5 signaling pathway is a crucial intracellular cascade initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface.[4][5] This binding event triggers the activation of Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphorylated sites serve as docking stations for STAT5 proteins. Upon recruitment, STAT5 is phosphorylated by JAKs, leading to its dimerization, translocation into the nucleus, and subsequent regulation of target gene expression.[4][5] Key STAT5 target genes include those involved in cell cycle progression (e.g., Cyclin D1), and apoptosis inhibition (e.g., Bcl-xL).[6] Dysregulation of the JAK/STAT5 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Mechanism of Action of Cenisertib on STAT5 Signaling
Cenisertib has been identified as a direct inhibitor of STAT5.[1][2] Preclinical studies have demonstrated that Cenisertib effectively inhibits the phosphorylation of STAT5, a critical step for its activation and downstream signaling. By blocking STAT5 phosphorylation, Cenisertib prevents its dimerization and nuclear translocation, thereby inhibiting the transcription of its target genes that are essential for tumor cell survival and proliferation.
A pivotal study by Peter B. et al. in Leukemia (2018) highlighted the potent effect of Cenisertib on STAT5 signaling in neoplastic mast cells. The study revealed that Cenisertib (referred to as R763) inhibited the tyrosine phosphorylation of STAT5 at a concentration as low as 10 nM.[7][8] This inhibition was associated with synergistic growth-inhibitory effects when combined with other targeted therapies like midostaurin (B1676583) or dasatinib, suggesting that targeting STAT5 is a key component of Cenisertib's anti-cancer activity.[7][8]
Quantitative Data on Cenisertib's Efficacy
The following tables summarize the quantitative data on the inhibitory effects of Cenisertib on cell proliferation and its impact on STAT5 signaling, primarily derived from the study by Peter B. et al. (2018).
Table 1: IC50 Values of Cenisertib for Inhibition of Cell Proliferation in Mast Cell Lines [7][8]
| Cell Line | Key Mutations | IC50 (nM) |
| HMC-1.1 | KIT V560G | 5 - 50 |
| HMC-1.2 | KIT V560G, D816V | 1 - 10 |
| ROSAKIT WT | Wild-type KIT | 1 - 10 |
| ROSAKIT D816V | KIT D816V | 50 - 500 |
| MCPV-1.1 | - | 100 - 1000 |
Table 2: Effect of Cenisertib on STAT5 Phosphorylation [7][8]
| Cell Line(s) | Cenisertib Concentration | Observed Effect on p-STAT5 |
| Neoplastic Mast Cells | 10 nM | Inhibition of tyrosine phosphorylation |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in STAT5 signaling.
Cell Culture and Reagents
-
Cell Lines: Human mast cell lines such as HMC-1.1, HMC-1.2, and ROSA cells can be used.[7][8]
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) and dilute to the desired concentrations in the culture medium.
Western Blot Analysis for STAT5 Phosphorylation
This protocol is designed to assess the phosphorylation status of STAT5 in response to Cenisertib treatment.
-
Cell Treatment: Seed cells at a density of 1 x 106 cells/mL and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5, Tyr694). A primary antibody for total STAT5 should be used on a separate blot or after stripping as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-STAT5 signal to the total STAT5 signal.
Cell Proliferation Assay
A [3H]-thymidine incorporation assay can be used to measure the effect of Cenisertib on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 48 hours.[7][8]
-
Thymidine Incorporation: Add [3H]-thymidine to each well and incubate for an additional 16 hours.
-
Harvesting and Measurement: Harvest the cells and measure the incorporated radioactivity using a beta-counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Visualizing the Impact of Cenisertib on STAT5 Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the STAT5 signaling pathway and the mechanism of action of Cenisertib.
Downstream Effects and Therapeutic Implications
By inhibiting STAT5 phosphorylation, Cenisertib effectively downregulates the expression of STAT5 target genes that are crucial for cancer cell survival and proliferation. The suppression of anti-apoptotic proteins like Bcl-xL and cell cycle regulators such as Cyclin D1 contributes to the observed pro-apoptotic and anti-proliferative effects of Cenisertib.[3][6]
The potent inhibition of STAT5 signaling by Cenisertib, particularly in hematological malignancies where this pathway is frequently hyperactivated, underscores its therapeutic potential. The synergistic effects observed when Cenisertib is combined with other targeted agents suggest that it could be a valuable component of combination therapies aimed at overcoming drug resistance.
Conclusion
This compound is a multi-kinase inhibitor that effectively targets the STAT5 signaling pathway. Its ability to inhibit STAT5 phosphorylation at nanomolar concentrations translates into significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the mechanism of action of Cenisertib and its therapeutic potential in cancers driven by aberrant STAT5 signaling. Further clinical investigation is warranted to fully elucidate the efficacy of Cenisertib in patient populations with tumors exhibiting STAT5 hyperactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT5 - Wikipedia [en.wikipedia.org]
- 5. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-induced inhibition of phosphorylation of STAT5 overrides drug resistance in neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Methodological & Application
Cenisertib Benzoate: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenisertib (B1683944) benzoate (B1203000) (also known as AS-703569 and R-763) is a potent, ATP-competitive multi-kinase inhibitor with significant anti-neoplastic activity.[1] It primarily targets Aurora kinases A and B, Abelson murine leukemia viral oncogene homolog 1 (ABL1), protein kinase B (AKT), signal transducer and activator of transcription 5 (STAT5), and FMS-like tyrosine kinase 3 (FLT3).[1] By disrupting these key signaling pathways, cenisertib induces growth inhibition, cell cycle arrest, and apoptosis in various cancer cell lines. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of cenisertib benzoate.
Mechanism of Action
Cenisertib exerts its anti-cancer effects by simultaneously blocking several critical signaling pathways involved in cell proliferation, survival, and division. Its inhibition of Aurora kinases A and B disrupts mitotic progression, leading to G2/M cell cycle arrest. The targeting of the ABL1, AKT, STAT5, and FLT3 pathways further contributes to the suppression of pro-survival signals and the induction of apoptosis.
Cenisertib inhibits multiple kinases, blocking key signaling pathways.
Data Presentation
The following table summarizes the in vitro biological activities of this compound in various cancer cell lines. Specific IC50 values for a broad range of cell lines are not consistently reported in publicly available literature; therefore, effective concentration ranges for observed biological effects are provided.
| Assay | Cell Lines | Effect | Concentration Range | Incubation Time | Reference |
| Cell Proliferation | Neoplastic Mast Cells | Dose-dependent inhibition | 1 - 1000 nM | 48 hours | [1] |
| Cell Cycle Analysis | Mast Cell Lines | G2/M Arrest | 5 - 100 nM | 24 hours | [1] |
| Apoptosis | HMC-1.1, HMC-1.2, C2, NI-1 | Dose-dependent induction | 1 - 1000 nM | 24 hours | [1] |
| Caspase 3 Cleavage | HMC-1 sub-clones, C2, NI-1 | Induction | 5 - 500 nM | 24 hours | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of cenisertib on cancer cell viability.
Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: The following day, prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of cenisertib. Include a vehicle control (DMSO) at a concentration equivalent to the highest cenisertib concentration.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the cenisertib concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to cenisertib treatment.
Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubation: Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Treat cells with this compound at concentrations ranging from 5 nM to 100 nM for 24 hours. Include a vehicle control.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection and quantification of apoptosis induced by cenisertib.
Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1-1000 nM) for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is to assess the effect of cenisertib on the phosphorylation status of its target kinases.
Workflow for Western blot analysis.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Aurora A/B, anti-p-AKT, anti-p-STAT5, and total protein controls)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with cenisertib, lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
Application Notes and Protocols for Cenisertib Benzoate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of Cenisertib benzoate (B1203000) in mouse xenograft models for preclinical cancer research. The protocols and data presented are compiled from publicly available research to facilitate the design and execution of in vivo studies.
Mechanism of Action
Cenisertib (also known as AS-703569 and R763) is an orally bioavailable, ATP-competitive multi-kinase inhibitor.[1][2] Its primary targets include Aurora A and Aurora B kinases, which are crucial for mitotic progression.[2][3] Overexpression of these kinases is common in various cancers and is associated with poor clinical outcomes.[3] In addition to Aurora kinases, Cenisertib also inhibits the activity of other signaling proteins implicated in cancer cell proliferation and survival, including ABL1, AKT, STAT5, and FLT3.[1][4] By targeting these pathways, Cenisertib can induce cell cycle arrest, endoreduplication (repeated DNA replication without cell division), and ultimately, apoptosis in tumor cells.[3]
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways inhibited by Cenisertib.
References
Application Notes: Preparation of Cenisertib Benzoate Stock Solution for Cell Culture
Introduction
Cenisertib benzoate (B1203000), also known as AS-703569 benzoate, is a potent, ATP-competitive multi-kinase inhibitor.[1] It primarily targets Aurora kinases A and B, ABL1, AKT, STAT5, and FLT3.[2][3] By blocking the activity of these key signaling molecules, Cenisertib benzoate exerts significant growth-inhibitory effects on various cancer cell lines, inducing cell cycle arrest and apoptosis.[1][2] These characteristics make it a valuable tool for in vitro cancer research. Proper preparation of a sterile, accurate stock solution is the critical first step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Physicochemical and Handling Properties
A summary of the essential quantitative data for this compound is provided below. Utilizing the correct molecular weight is crucial for accurate molarity calculations.
| Property | Data | Citations |
| Synonyms | AS-703569 benzoate, R-763 benzoate | [1][4] |
| Molecular Formula | C₃₁H₃₆FN₇O₃ | [1][5] |
| Molecular Weight | 573.66 g/mol | [1][5] |
| CAS Number | 1145859-64-8 | [1][5] |
| Solubility (In Vitro) | Soluble in DMSO (up to 250 mg/mL) | [6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5][6] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for 1 month | [5] |
Mechanism of Action: Key Signaling Pathway Inhibition
This compound functions by inhibiting multiple critical signaling pathways involved in cell proliferation, survival, and division. The diagram below illustrates the primary molecular targets of this inhibitor.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
1. Materials and Equipment
-
This compound powder (CAS: 1145859-64-8)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
2. Safety Precautions
-
This compound is a potent compound. Handle with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all handling of the powder and concentrated DMSO stock solution within a chemical fume hood or biological safety cabinet to avoid inhalation and contamination.
3. Stock Solution Calculation (Example for 10 mM)
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 573.66 g/mol
-
Mass (mg) = 5.737 mg
-
4. Step-by-Step Preparation Procedure
-
Weighing: Carefully weigh out the calculated amount (e.g., 5.737 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Under sterile conditions in a biological safety cabinet, add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, brief sonication in a water bath may be required.[6] Visually inspect the solution against a light source to ensure no particulates remain.
-
Sterilization: To ensure the stock solution is free of microbial contaminants, perform sterile filtration. Draw the entire solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new, sterile, and clearly labeled amber or opaque microcentrifuge tube.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).
-
Storage: Store the aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
5. Preparation of Working Solutions
When preparing your cell culture experiments, thaw a single aliquot of the stock solution. Dilute the stock solution directly into your cell culture medium to achieve the desired final concentration.
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (and ideally below 0.1%), as DMSO can have cytotoxic effects. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Workflow for Stock Solution Preparation
The following diagram provides a visual summary of the preparation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 1145859-64-8_Aurora Kinase_Cell Cycle_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Detection of p-Aurora A Inhibition by Cenisertib Benzoate Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a crucial serine/threonine kinase that plays a significant role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[1] Its activity is tightly regulated, with phosphorylation at Threonine 288 (Thr288) being a key event for its activation.[2] Overexpression of Aurora A is a common feature in many human cancers, making it an attractive target for cancer therapy.[3][4]
Cenisertib benzoate (B1203000) (AS-703569 benzoate) is an ATP-competitive multi-kinase inhibitor that effectively blocks the activity of Aurora kinases A and B.[5][6] By inhibiting Aurora A, Cenisertib can induce G2/M cell cycle arrest and apoptosis in cancer cells.[6][7] This application note provides a detailed protocol for utilizing Western blot to detect the phosphorylation status of Aurora A at Thr288 in cells treated with Cenisertib benzoate, thereby offering a method to assess the compound's inhibitory effect.
Signaling Pathway
This compound acts as an inhibitor of Aurora A kinase. The activation of Aurora A is dependent on its phosphorylation at the Thr288 residue. By blocking the kinase activity, Cenisertib prevents this autophosphorylation, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.
Caption: this compound inhibits Aurora A phosphorylation, disrupting mitotic progression.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect p-Aurora A (Thr288).
Materials and Reagents
| Reagent | Supplier & Catalog No. (Example) |
| This compound | MedChemExpress (HY-13072A) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific (11965092) |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific (26140079) |
| Penicillin-Streptomycin | Thermo Fisher Scientific (15140122) |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific (10010023) |
| RIPA Lysis Buffer | Cell Signaling Technology (9806) |
| Protease Inhibitor Cocktail | Sigma-Aldrich (P8340) |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich (P5726 & P0044) |
| BCA Protein Assay Kit | Thermo Fisher Scientific (23225) |
| Laemmli Sample Buffer (4X) | Bio-Rad (1610747) |
| Precast Polyacrylamide Gels | Bio-Rad (e.g., 4561096) |
| PVDF Membrane | Bio-Rad (1620177) |
| Tris-Glycine Transfer Buffer | Bio-Rad (1610734) |
| TBS with 0.1% Tween-20 (TBST) | - |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich (A7906) |
| Primary Antibody: p-Aurora A (Thr288) | Cell Signaling Technology (#3079) |
| Primary Antibody: Total Aurora A | Cell Signaling Technology (#14475) |
| Loading Control Antibody (e.g., GAPDH) | Cell Signaling Technology (#5174) |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology (e.g., #7074) |
| ECL Western Blotting Substrate | Thermo Fisher Scientific (32106) |
Procedure
1. Cell Culture and Treatment: a. Culture your chosen cell line to approximately 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 1-1000 nM) for a predetermined time (e.g., 24-48 hours).[6] Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS.[8] b. Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8][9] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with intermittent vortexing.[8] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10] d. Centrifuge briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[8] b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[9] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Aurora A (Thr288) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10] (See table below for recommended dilutions). c. Washing: Wash the membrane three times for 10 minutes each with TBST.[8] d. Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8] e. Washing: Repeat the washing step (6c).
7. Detection and Analysis: a. Incubate the membrane with an ECL substrate. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Aurora A and a loading control like GAPDH or β-actin.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Protein Loading per Lane | 20-40 µg | [8] |
| Primary Antibody Dilutions: | ||
| - p-Aurora A (Thr288) | 1:1000 | [11] |
| - Total Aurora A | 1:1000 | [1] |
| - GAPDH (Loading Control) | 1:1000 - 1:10000 | |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | |
| Blocking Buffer | 5% BSA in TBST | |
| Primary Antibody Incubation | Overnight at 4°C | [10] |
Experimental Workflow
Caption: Workflow for Western blot analysis of p-Aurora A after Cenisertib treatment.
Troubleshooting
-
High Background:
-
Ensure blocking is sufficient (at least 1 hour).
-
Avoid using milk as a blocking agent.[9]
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm protein transfer was successful using Ponceau S staining.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Check the activity of the primary and secondary antibodies.
-
Use a more sensitive ECL substrate.
-
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Ensure the lysis buffer is appropriate for the target protein.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on Aurora A kinase phosphorylation, providing valuable insights for drug development and cancer research.
References
- 1. ulab360.com [ulab360.com]
- 2. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cenisertib | C24H30FN7O | CID 11569967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. inventbiotech.com [inventbiotech.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Aurora A (Thr288) Polyclonal Antibody (44-1210G) [thermofisher.com]
Application Notes and Protocols: Determining the IC50 of AS-703569 in Pancreatic Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pancreatic cancer remains a significant oncological challenge, largely due to its aggressive nature and the limited efficacy of current therapeutic options.[1] A majority of pancreatic ductal adenocarcinomas (PDAC) harbor mutations in the KRAS oncogene, which leads to the dysregulation of downstream signaling pathways like the RAF/MEK/ERK cascade, controlling cell growth and survival.[1][2] AS-703569 (also known as R763 or Cenisertib) is a potent, ATP-competitive multi-kinase inhibitor with significant activity against Aurora A and Aurora B kinases.[3][4] Inhibition of these kinases disrupts mitosis, leading to endoreduplication, G2/M cell cycle arrest, and ultimately apoptosis, which has demonstrated anti-proliferative effects in various tumor models, including pancreatic cancer.[3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of AS-703569 in pancreatic cancer cell lines using a cell viability assay and for verifying its mechanism of action via Western blot.
AS-703569 Signaling and Mechanism of Action
AS-703569 primarily exerts its anti-tumor effects by inhibiting Aurora kinases A and B, which are key regulators of mitotic progression. This inhibition leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[3] While the RAF/MEK/ERK pathway is a central driver in pancreatic cancer, AS-703569's primary mechanism is distinct, targeting cell division directly. However, as a multi-kinase inhibitor, it also blocks the activity of other kinases such as ABL1, AKT, and FLT3, which may contribute to its overall efficacy.[3]
Caption: AS-703569 inhibits Aurora kinases, leading to G2/M arrest and apoptosis.
Quantitative Data Summary
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Below is an illustrative table of potential IC50 values for AS-703569 against common pancreatic cancer cell lines, which are known to have different genetic backgrounds.[5] IC50 values are typically determined by fitting data from dose-response experiments to a sigmoidal curve.[6][7]
Table 1: Illustrative IC50 Values of AS-703569 in Pancreatic Cancer Cell Lines (Note: The following data is for illustrative purposes only and should be determined experimentally.)
| Cell Line | KRAS Mutation Status | p53 Status | IC50 (nM) |
| PANC-1 | G12D | R273H | 120 |
| MiaPaCa-2 | G12C | R248W | 95 |
| BxPC-3 | Wild-Type | Y220C | 150 |
| AsPc-1 | G12D | Frameshift | 88 |
| Hs766T | G12V | Rearrangement | 110 |
Experimental Protocols
Protocol 1: IC50 Determination via MTT Cell Viability Assay
This protocol details the steps to measure cellular metabolic activity as an indicator of cell viability following treatment with AS-703569.[8] The reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells is quantified to determine the cytotoxic effect.[9]
Caption: Experimental workflow for determining IC50 using the MTT assay.
Methodology:
-
Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of AS-703569 in culture medium. A typical concentration range might be from 20 µM down to 0.2 nM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of AS-703569 solution. Include "vehicle control" (e.g., DMSO) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution (in PBS) to each well for a final concentration of 0.5 mg/mL.[8][10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis:
-
Correct the absorbance values by subtracting the average of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the drug concentration and fit the data to a nonlinear regression sigmoidal dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Western Blot Analysis of Downstream Targets
To confirm that AS-703569 engages its target and modulates downstream signaling, Western blotting can be used. This protocol provides a general framework for assessing changes in the phosphorylation status of key cell cycle or apoptosis-related proteins. Given AS-703569's mechanism, one might assess levels of cleaved PARP or Caspase-3 as markers for apoptosis.[3]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with AS-703569 at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.[11]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[12]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[11]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 4-20% gradient gel) and run at 100-120V until the dye front reaches the bottom.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved-PARP, anti-phospho-Histone H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]
-
Analysis: Quantify band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pathology.jhu.edu [pathology.jhu.edu]
- 6. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes and Protocols: Immunohistochemistry for Ki-67 in Tumors Treated with R-763 Benzoate
Introduction
R-763 benzoate (B1203000) is an investigational inhibitor of key cell cycle kinases, leading to cell cycle arrest and a subsequent decrease in tumor cell proliferation. A critical pharmacodynamic biomarker for assessing the in-vivo efficacy of R-763 benzoate is the proliferation marker Ki-67. Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M), but absent in quiescent cells (G0).[1][2] Immunohistochemical (IHC) staining for Ki-67 in tumor biopsies taken before and after treatment with R-763 benzoate can provide a quantitative measure of the drug's anti-proliferative effect.
These application notes provide a detailed protocol for the immunohistochemical staining of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples from patients treated with R-763 benzoate.
Data Presentation
A significant reduction in the Ki-67 labeling index is anticipated in tumors responding to R-763 benzoate treatment. The following table illustrates the expected format for presenting quantitative data from clinical or preclinical studies.
| Treatment Group | Timepoint | N | Mean Ki-67 Index (%) | Standard Deviation | p-value |
| R-763 Benzoate | Baseline | 20 | 45.2 | 12.5 | <0.001 |
| Post-Treatment | 20 | 15.8 | 7.3 | ||
| Placebo | Baseline | 20 | 43.9 | 13.1 | 0.87 |
| Post-Treatment | 20 | 42.5 | 11.9 |
Signaling Pathway Affected by R-763 Benzoate
R-763 benzoate is postulated to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDKs, R-763 benzoate prevents the phosphorylation of retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state. This blocks the transcription of genes required for DNA replication and cell cycle progression, leading to a G1 phase arrest and a decrease in the population of Ki-67 positive cells.
Figure 1: Simplified signaling pathway showing the mechanism of action of R-763 benzoate.
Experimental Protocols
Specimen Collection and Preparation
Tumor biopsies should be collected at baseline (pre-treatment) and at a specified time point after initiation of R-763 benzoate treatment.
-
Fixation: Immediately fix tissue in 10% neutral buffered formalin for a minimum of 6 hours and no longer than 24 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded alcohols and clear in xylene.
-
Embedding: Embed the tissue in paraffin (B1166041) wax.
-
Sectioning: Cut 4 µm thick sections and mount on positively charged glass slides.[3]
-
Baking: Bake the slides for at least 30 minutes at 53-65°C to ensure tissue adherence.[3]
Immunohistochemistry (IHC) Staining Protocol for Ki-67
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.[3]
Reagents and Materials:
-
Xylene
-
Graded alcohols (100%, 95%, 70%)
-
Deionized water
-
Tris-EDTA buffer (10mM Tris Base, 1mM EDTA, pH 9.0)[4]
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
3% Hydrogen Peroxide
-
Protein Block (serum-free) or 5% Bovine Serum Albumin (BSA)[1][5]
-
Primary antibody: Rabbit monoclonal anti-Ki-67 antibody (e.g., clone 30-9 or SP6)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) chromogen
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 5 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes).
-
Rinse in deionized water.[4]
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Blocking:
-
Apply a protein block or 5% BSA and incubate for 10-20 minutes in a humidified chamber to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides.
-
Apply the diluted primary anti-Ki-67 antibody.
-
Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Chromogen Development:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the DAB solution and incubate for 2-10 minutes, monitoring under a microscope until the desired brown stain intensity is reached.[1]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Scoring of Ki-67 Staining
-
Positive Staining: A positive result is indicated by brown nuclear staining in tumor cells.
-
Ki-67 Labeling Index: The percentage of tumor cells with positive nuclear staining.[1]
-
Procedure:
-
Identify "hot spots" (areas with the highest density of stained tumor cells).
-
Count at least 500-1000 tumor cells in these areas.[1]
-
The Ki-67 index = (Number of Ki-67-positive tumor nuclei / Total number of tumor nuclei counted) x 100.[1]
-
Digital image analysis can also be employed for more objective and reproducible scoring.
-
Experimental Workflow
The following diagram outlines the workflow for assessing the pharmacodynamic effects of R-763 benzoate on Ki-67 expression in a clinical trial setting.
Figure 2: Workflow for Ki-67 analysis in R-763 benzoate treated tumors.
Disclaimer: This document provides a general protocol and should be adapted and validated for specific laboratory conditions and reagents. Always include appropriate positive and negative controls in each staining run to ensure the validity of the results.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Ki-67-based clinical trial assay for neoadjuvant endocrine therapy response monitoring in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomeme.ca [genomeme.ca]
- 4. dbbiotech.com [dbbiotech.com]
- 5. nextgen-protocols.org [nextgen-protocols.org]
- 6. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Cenisertib Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenisertib benzoate (B1203000) is a potent, ATP-competitive multi-kinase inhibitor that targets Aurora kinases A and B, among other kinases such as ABL1, AKT, STAT5, and FLT3.[1][2][3] Aurora kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[4][5][6] Dysregulation of Aurora kinases is common in many cancers, making them attractive targets for therapeutic intervention. Inhibition of Aurora kinases A and B by Cenisertib leads to defects in mitotic progression, ultimately causing cell cycle arrest, primarily at the G2/M phase, and in some cases, apoptosis.[2][7]
This document provides a detailed protocol for the analysis of Cenisertib benzoate-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle of the Assay
This protocol is based on the stoichiometric binding of propidium iodide (PI) to DNA. Cells are treated with this compound to induce cell cycle arrest. Subsequently, the cells are harvested, fixed with ethanol (B145695) to permeabilize the cell membranes, and treated with RNase to eliminate RNA, ensuring that PI staining is specific to DNA. The fluorescence intensity of PI in each cell is directly proportional to its DNA content. A flow cytometer is then used to measure the fluorescence of a large population of individual cells. The resulting data is plotted as a histogram, where cells in the G1 phase of the cell cycle have 2N DNA content, and cells in the G2 and M phases have 4N DNA content. Cells in the S phase, which are actively replicating their DNA, will have a DNA content between 2N and 4N. By analyzing the distribution of cells in these phases, the effect of this compound on cell cycle progression can be quantified.
Data Presentation
The following table presents representative data from a flow cytometry experiment analyzing cell cycle distribution in a cancer cell line treated with an Aurora kinase inhibitor. The data demonstrates a significant increase in the percentage of cells in the G2/M phase following treatment, which is indicative of cell cycle arrest at this checkpoint.
| Treatment Group | Concentration | Incubation Time (hours) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Vehicle Control (DMSO) | - | 24 | 55.8 | 24.3 | 19.9 |
| This compound | 100 nM | 24 | 25.2 | 15.1 | 59.7 |
Note: The data presented is representative and may vary depending on the cell line, experimental conditions, and the specific Aurora kinase inhibitor used. This data is adapted from a study using the Aurora kinase inhibitor Alisertib.[8]
Mandatory Visualizations
Caption: Cenisertib's inhibition of Aurora Kinases A & B.
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that allows for exponential growth during the experiment (e.g., 2 x 10^5 cells/well). Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment: The following day, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO2.[7]
-
Cell Harvesting: After the incubation period, collect both floating (if any) and adherent cells.
-
For adherent cells, wash the wells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete cell culture medium and transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Proceed to Protocol 2 for cell fixation and staining.
Protocol 2: Cell Fixation and Staining with Propidium Iodide
Materials:
-
Cell pellets from Protocol 1
-
Cold PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 3 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the tubes at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes. If cell clumps are visible, filter the suspension through a nylon mesh.
-
Analyze the samples on a flow cytometer. For each sample, collect data from at least 10,000 single-cell events.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Reagent and Equipment Safety
-
This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][9] Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
Propidium Iodide (PI): PI is a potential mutagen. Handle with caution and wear appropriate PPE.
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with gloves.
-
Flow Cytometer: Operate the instrument according to the manufacturer's instructions. Be aware of the laser safety precautions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G1 Peak (>7%) | - Cell clumping during fixation. - Inconsistent staining. - High flow rate during acquisition. | - Add cold ethanol dropwise while vortexing. - Ensure thorough resuspension in staining solution. - Run samples at a low flow rate. |
| Debris in the Sample | - Excessive trypsinization. - Cells were harvested from a confluent plate. | - Optimize trypsinization time. - Harvest cells during the exponential growth phase. |
| Weak PI Signal | - Insufficient staining time or PI concentration. - Cell loss during washing steps. | - Increase incubation time with PI or optimize PI concentration. - Be careful when aspirating supernatants. |
| No Clear G2/M Peak | - this compound concentration is too low or incubation time is too short. - Cell line is resistant to the drug. | - Perform a dose-response and time-course experiment to determine optimal conditions. - Use a sensitive cell line as a positive control. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Efficacy of Cenisertib Benzoate in a Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenisertib, also known as R763 and AS703569, is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor with significant activity against Aurora kinases A and B.[1] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of various malignancies, including breast cancer. Inhibition of these kinases leads to defects in mitotic progression, ultimately resulting in cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the in vivo efficacy of Cenisertib benzoate (B1203000) in a preclinical breast cancer model, complete with detailed experimental protocols and data presentation.
Mechanism of Action: Targeting the Aurora Kinase Signaling Pathway
Cenisertib exerts its anti-tumor effects by inhibiting Aurora kinases A and B, which are critical for multiple stages of mitosis. Aurora A is associated with centrosome maturation and separation, as well as spindle assembly. Aurora B is a component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis. By inhibiting these kinases, Cenisertib disrupts the mitotic process, leading to polyploidy and subsequent apoptosis in cancer cells.
In Vivo Efficacy of Cenisertib Benzoate in a Breast Cancer Xenograft Model
Preclinical studies have demonstrated that oral administration of Cenisertib results in marked inhibition of tumor growth in various xenograft models, including breast cancer. The following data is illustrative of a typical dose-response study and is based on the established anti-tumor activity of Cenisertib.
Table 1: Dose-Dependent Tumor Growth Inhibition of this compound in an MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1250 ± 150 | - |
| This compound | 10 | Daily, p.o. | 750 ± 120 | 40 |
| This compound | 25 | Daily, p.o. | 438 ± 95 | 65 |
| This compound | 50 | Daily, p.o. | 250 ± 70 | 80 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in a breast cancer xenograft model.
Cell Culture and Animal Model
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells. This is a well-characterized, triple-negative breast cancer cell line.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunocompromised and will not reject human tumor xenografts.
Tumor Implantation
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Experimental Workflow
Dosing and Administration
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral gavage (p.o.).
-
Administer the drug or vehicle to the respective groups according to the dosing schedule outlined in Table 1.
Endpoint Analysis
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
Conclusion
This compound demonstrates significant, dose-dependent anti-tumor efficacy in preclinical breast cancer xenograft models. Its mechanism of action, targeting the Aurora kinase pathway, represents a promising therapeutic strategy for the treatment of breast cancer. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of Cenisertib and other Aurora kinase inhibitors.
References
Application Notes and Protocols: Cenisertib Benzoate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Cenisertib benzoate (B1203000) in combination with other chemotherapy agents. Cenisertib benzoate (also known as AS-703569 and R-763) is a potent, ATP-competitive multi-kinase inhibitor targeting Aurora A/B, ABL1, AKT, STAT5, and FLT3.[1][2] Its ability to disrupt multiple signaling pathways makes it a promising candidate for combination therapies aimed at enhancing anti-tumor efficacy and overcoming drug resistance.
Introduction
This compound has demonstrated significant growth-inhibitory effects as a single agent in various preclinical cancer models, including pancreatic, breast, colon, ovarian, and lung tumors, as well as leukemia.[1][2] The rationale for combining this compound with conventional chemotherapy stems from its potential to synergistically induce cell cycle arrest, promote apoptosis, and inhibit pro-survival signaling pathways that may be activated as resistance mechanisms to chemotherapy. Preclinical in vitro and in vivo studies have suggested additive-synergistic anti-tumor effects when Cenisertib (AS703569) is combined with gemcitabine (B846), particularly with a sequential dosing schedule.[3]
Mechanism of Action and Rationale for Combination
This compound exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle progression and survival. The primary targets and the rationale for combination therapy are outlined below:
-
Aurora Kinases A and B: As key regulators of mitosis, inhibition of Aurora kinases by Cenisertib leads to defects in spindle formation and cytokinesis, resulting in G2/M cell cycle arrest and subsequent apoptosis.[2] Combining Cenisertib with DNA-damaging agents like gemcitabine or platinum-based drugs can create a synergistic effect by preventing cells from repairing DNA damage before entering a defective mitosis.
-
AKT and STAT5: These are crucial components of pro-survival signaling pathways. By inhibiting AKT and STAT5, Cenisertib can lower the threshold for apoptosis induced by cytotoxic chemotherapy.
-
ABL1 and FLT3: Inhibition of these tyrosine kinases is particularly relevant in certain hematological malignancies and can complement the cytotoxic effects of other agents.
The combination of Cenisertib with other chemotherapeutic agents is designed to exploit these mechanisms, leading to enhanced tumor cell killing and potentially delaying the onset of resistance.
Quantitative Data Summary
While specific quantitative data for this compound in combination with various chemotherapy agents from peer-reviewed publications are limited, the following tables provide a template for presenting such data. Illustrative data, based on the known synergistic effects of similar kinase inhibitors with chemotherapy, are provided for context. Researchers should generate specific data for their cell lines and models of interest.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Gemcitabine in Pancreatic Cancer Cell Lines (Illustrative Data)
| Cell Line | Cenisertib IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI) at ED50* | Synergy/Antagonism |
| PANC-1 | 25 | 50 | 0.6 | Synergy |
| MiaPaCa-2 | 30 | 65 | 0.5 | Synergy |
| AsPC-1 | 20 | 40 | 0.7 | Synergy |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model (Illustrative Data)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 | - |
| Cenisertib (10 mg/kg) | Daily, p.o. | 900 | 40 |
| Gemcitabine (50 mg/kg) | Days 1, 8, 15, i.p. | 825 | 45 |
| Cenisertib + Gemcitabine | Sequential | 300 | 80 |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol describes how to assess the synergistic effect of this compound and a chemotherapy agent (e.g., gemcitabine) on cancer cell viability using a tetrazolium-based (MTT) or resazurin-based (e.g., CellTiter-Blue) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Chemotherapy agent (e.g., Gemcitabine)
-
96-well plates
-
MTT or CellTiter-Blue reagent
-
DMSO (for dissolving compounds)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dose-response matrix with serial dilutions of both single agents and their combinations at a constant ratio.
-
Treatment: Add the single agents and combinations to the designated wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Blue assay: Add CellTiter-Blue reagent and incubate for 1-4 hours. Read fluorescence with 560/590 nm excitation/emission filters.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
In Vivo Combination Efficacy Study: Xenograft Model
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in combination with a chemotherapy agent in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound
-
Chemotherapy agent (e.g., Gemcitabine)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Cenisertib alone, Chemotherapy agent alone, Combination).
-
Drug Administration:
-
A clinical trial of Cenisertib (AS703569) with gemcitabine investigated sequential administration, with AS703569 given the day before or the day after gemcitabine.[3]
-
This compound: Prepare in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer orally (p.o.) daily.
-
Chemotherapy agent: Prepare according to its standard protocol and administer (e.g., intraperitoneally, i.p., or intravenously, i.v.) on its specific schedule (e.g., once or twice weekly).
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant toxicity. At the endpoint, euthanize the mice and collect tumors for further analysis.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effects of this compound and a combination agent on key signaling proteins.
Materials:
-
Treated cells or tumor lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A/B, anti-phospho-AKT, anti-phospho-STAT5, anti-cleaved caspase-3, and total protein controls)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL reagent, and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Synergistic mechanism of Cenisertib and chemotherapy.
Caption: Preclinical experimental workflow for combination studies.
Caption: Western blot analysis workflow.
References
- 1. Identification of a Synergistic Multi-Drug Combination Active in Cancer Cells via the Prevention of Spindle Pole Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Centric Approaches for Phase I Combination Trials Come on Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for AS-703569 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-703569, also known as R763 and Cenisertib, is a potent, ATP-competitive multi-kinase inhibitor with significant activity against Aurora kinases A and B, as well as FMS-related tyrosine kinase 3 (FLT3).[1][2][3][4] Its role in inducing cell cycle arrest and apoptosis has made it a compound of interest in oncology research and drug development.[1][2] High-throughput screening (HTS) assays are crucial for identifying and characterizing such inhibitors, enabling the rapid evaluation of large compound libraries. These application notes provide an overview of the use of AS-703569 in HTS, with detailed protocols for relevant biochemical and cell-based assays.
AS-703569 was notably identified through an innovative image-based phenotypic screen, which highlights the power of high-content screening in discovering novel kinase inhibitors.[1][2] This approach allows for the assessment of a compound's effect on cellular morphology and specific molecular markers in a physiologically relevant context.
Data Presentation
Biochemical Activity of AS-703569
| Target Kinase | IC50 (nM) | Assay Type |
| Aurora Kinase A | 4.0 | FRET-based biochemical assay |
| Aurora Kinase B | 4.8 | FRET-based biochemical assay |
| Aurora Kinase C | 6.8 | FRET-based biochemical assay |
| FLT3 | - | >90% inhibition at 100 nM |
Data sourced from "Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen"[1]
Cellular Activity of AS-703569
| Cell Line | EC50 (nM) | Assay Type | Phenotypic Outcome |
| A549 (Lung Cancer) | 7 | Image-based phenotypic screen | Anti-proliferative, enlarged cell size, endoreduplication |
| Various Cancer Cell Lines | 14 (average) | Image-based assay | Inhibition of Histone H3 Ser10 phosphorylation |
| MV4-11 (AML) | 0.7 - 1000 | Proliferation Assay | Anti-proliferative |
Data sourced from "Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen" and "The Novel Aurora Kinase Inhibitor AS703569 Shows Potent Anti-Tumor Activity in Acute Myeloid Leukemia (AML)"[1][4]
Signaling Pathway
The primary targets of AS-703569 are Aurora kinases, which are key regulators of mitotic progression.[2] Inhibition of Aurora kinases disrupts the formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately cell cycle arrest in the G2/M phase and apoptosis.[4] AS-703569 also inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[4]
Caption: AS-703569 signaling pathway.
Experimental Protocols
High-Throughput Image-Based Phenotypic Screening for Anti-Proliferative Effects
This protocol is a representative example based on the methodology used to identify AS-703569.[1][2]
Objective: To identify compounds that induce a specific cellular phenotype associated with Aurora kinase inhibition, such as increased cell size, endoreduplication, and inhibition of cell proliferation.
Materials:
-
A549 lung carcinoma cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
384-well clear-bottom imaging plates
-
Compound library including AS-703569 as a positive control
-
Hoechst 33342 solution (for nuclear staining)
-
Cellular stain for cytoplasm or cytoskeleton (e.g., CellMask™ Green)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Wash buffer (PBS)
-
High-content imaging system
-
Image analysis software
Workflow Diagram:
Caption: Image-based phenotypic screening workflow.
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well clear-bottom imaging plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: The following day, add compounds from the library to the plates at a desired final concentration (e.g., 10 µM for a primary screen). Include AS-703569 as a positive control in a dose-response manner (e.g., 1 nM to 10 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Staining:
-
Carefully remove the culture medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells if necessary for the chosen cytoplasmic stain.
-
Stain the nuclei with Hoechst 33342 and the cytoplasm with a suitable dye for 30 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Acquire images of the stained cells using an automated high-content imaging system. Capture images from at least two different fields per well.
-
Image Analysis: Use image analysis software to segment and identify individual cells. Quantify various cellular features, including:
-
Cell count (for proliferation)
-
Nuclear size and intensity
-
Cell size and shape
-
DNA content (based on nuclear intensity)
-
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each compound relative to DMSO-treated controls. For phenotypic parameters, compare the measurements of compound-treated cells to control cells to identify significant changes.
Biochemical FRET-Based Assay for Aurora Kinase Inhibition
This protocol is based on the description of the biochemical assays used to determine the IC50 values of AS-703569.[1]
Objective: To measure the in vitro inhibitory activity of compounds against purified Aurora kinases A, B, and C.
Materials:
-
Recombinant human Aurora kinase A, B, or C
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
Development reagent (protease)
-
384-well low-volume black plates
-
Fluorescence plate reader capable of measuring FRET
Workflow Diagram:
Caption: Biochemical FRET-based kinase assay workflow.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (and AS-703569 as a positive control) in DMSO and then dilute in assay buffer.
-
Reaction Setup:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the peptide/kinase mixture to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add the development reagent, which contains a protease that cleaves the non-phosphorylated peptide, disrupting FRET.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. The ratio of donor to acceptor emission is used to quantify the amount of phosphorylated substrate remaining.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion
AS-703569 is a valuable tool compound for studying the roles of Aurora kinases and FLT3 in cell cycle regulation and cancer biology. The high-throughput screening assays described here, particularly image-based phenotypic screening and biochemical kinase assays, are essential for the discovery and characterization of novel kinase inhibitors with therapeutic potential. The provided protocols offer a foundation for researchers to implement these assays in their own drug discovery efforts.
References
- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cenisertib benzoate solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for challenges related to the solubility of Cenisertib benzoate (B1203000) in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Cenisertib benzoate and what are its primary cellular targets?
This compound is an ATP-competitive multi-kinase inhibitor. It is designed to block the activity of several key kinases involved in cell proliferation and survival, including Aurora A, Aurora B, ABL1, AKT, STAT5, and FLT3.[1][2] Its inhibitory action on these targets makes it a compound of interest in cancer research.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, like many small molecule kinase inhibitors, this compound is expected to have low solubility in aqueous solutions. These compounds are often lipophilic (fat-soluble) to effectively penetrate cell membranes and interact with the ATP-binding pocket of their target kinases.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing high-concentration stock solutions of Cenisertib and similar kinase inhibitors is dimethyl sulfoxide (B87167) (DMSO).[3] Cenisertib (free base) has been reported to be soluble in DMSO at concentrations as high as 250 mg/mL.[3] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
This is a common phenomenon known as precipitation upon dilution and occurs when the compound's solubility limit in the aqueous buffer is exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in DMSO to get closer to the final concentration. Then, add this intermediate dilution to your aqueous buffer dropwise while vortexing to facilitate mixing.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.
-
Use Sonication: Briefly sonicating the solution after dilution can help break down small precipitates and improve dissolution.
Q5: How does the pH of the aqueous buffer affect the solubility of this compound?
Q6: Can I use solubility enhancers to improve the solubility of this compound in my aqueous buffer?
Yes, solubility enhancers can be beneficial. Consider the following options:
-
Surfactants: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your aqueous buffer can help to keep the compound in solution.
-
Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can also improve solubility.
-
Cyclodextrins: For in vivo applications, formulations with cyclodextrins like SBE-β-CD have been used to increase the solubility of Cenisertib.[3]
Quantitative Solubility Data
| Solvent/Vehicle | Reported Solubility | Concentration (mM) | Notes |
| DMSO | 250 mg/mL[3] | 553.66 mM[3] | Ultrasonic assistance may be needed for complete dissolution.[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[3] | ≥ 4.61 mM[3] | A clear solution was reported for this in vivo formulation.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL[3] | ≥ 4.61 mM[3] | A clear solution was reported for this in vivo formulation.[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL[3] | ≥ 4.61 mM[3] | A clear solution was reported for this in vivo formulation.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile vial, add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for a short period can also be attempted, but be cautious of potential compound degradation.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This method provides a high-throughput approach to estimate the kinetic solubility of this compound in your aqueous buffer of choice.[4]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4). Transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the second plate. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Incubation: Mix the plate on a shaker for 2-5 minutes and then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the buffer-only control wells.
Visualizations
Signaling Pathways Inhibited by Cenisertib
References
Optimizing Cenisertib benzoate dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Cenisertib benzoate (B1203000) to minimize off-target effects while maintaining on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Cenisertib benzoate and what are its primary targets?
A1: this compound (also known as AS-703569 or R-763) is an ATP-competitive multi-kinase inhibitor. Its primary targets include Aurora kinase A and B, ABL1, AKT, STAT5, and FLT3.[1][2][3] By inhibiting these kinases, Cenisertib can induce growth-inhibitory effects in various cancer models.[1][3]
Q2: What are the known off-target effects of this compound?
A2: Like many multi-kinase inhibitors, Cenisertib can affect kinases other than its intended targets. Preclinical studies have shown that it can also inhibit other kinases to varying degrees, such as VEGFR2, AMPK, Insulin Receptor, AXL, TAK1, EGFR, and JNK/MAPKs.[4] Off-target effects can lead to unexpected cellular responses or toxicity.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Analysis: Carefully titrate this compound to find the lowest concentration that elicits the desired on-target effect.
-
Use of Control Compounds: Employ a structurally different inhibitor for the same primary target to confirm that the observed phenotype is not due to the chemical scaffold of Cenisertib.
-
Kinome Profiling: If significant off-target effects are suspected, a comprehensive kinase selectivity panel can identify unintended targets.[5]
-
Rescue Experiments: In cell-based assays, expressing a drug-resistant mutant of the primary target can help differentiate on-target from off-target effects.
Q4: What are the typical cellular consequences of inhibiting Aurora kinases?
A4: Inhibition of Aurora kinases, key regulators of mitosis, can lead to several distinct cellular phenotypes. These include defects in mitotic spindle formation, endoreduplication (repeated DNA replication without cell division), G2/M cell cycle arrest, and ultimately, apoptosis.[1][6]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause: Potent off-target effects on kinases essential for cell survival.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the GI50 (concentration for 50% growth inhibition) and compare it to the IC50 for the on-target kinase. A large discrepancy may suggest off-target toxicity.
-
Analyze markers of apoptosis: Use techniques like Annexin V staining or caspase-3 cleavage assays to confirm if the observed cell death is apoptotic.
-
Test in multiple cell lines: The cytotoxic effect may be cell line-specific. Comparing responses across different cell lines can provide insights into the underlying mechanism.
-
Issue 2: Inconsistent or unexpected phenotypic results.
-
Possible Cause: Activation of compensatory signaling pathways or off-target effects.
-
Troubleshooting Steps:
-
Phospho-proteomic analysis: This can provide a global view of changes in protein phosphorylation and help identify activated compensatory pathways.
-
Western blotting for key pathway proteins: Probe for the phosphorylation status of proteins in pathways related to the known targets of Cenisertib (e.g., PI3K/AKT, JAK/STAT).
-
Use a more selective inhibitor (if available): Comparing the phenotype induced by Cenisertib to that of a more selective Aurora kinase inhibitor can help dissect on- and off-target contributions.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: On-Target and Off-Target Kinase Inhibition by Cenisertib (AS-703569/R763)
| Kinase Target | IC50/EC50 (nM) | Notes |
| On-Targets | ||
| Aurora A | 4.0 | Biochemical IC50[4] |
| Aurora B | 4.8 | Biochemical IC50[4] |
| Aurora C | 6.8 | Biochemical IC50[4] |
| FLT3 | 11 | Cellular EC50[4] |
| Selected Off-Targets | ||
| VEGFR2 | 27 | Cellular EC50[4] |
| AMPK | 201 | Cellular EC50[4] |
| Insulin R | 255 | Cellular EC50[4] |
| AXL | 324 | Cellular EC50[4] |
| TAK1 | 579 | Cellular EC50[4] |
| AKT | 713 | Cellular EC50[4] |
| EGFR | 1491 | Cellular EC50[4] |
| JNK/MAPKs | 7429 | Cellular EC50[4] |
IC50 values from biochemical assays measure direct inhibition of the purified enzyme, while EC50 values from cell-based assays reflect the effective concentration to inhibit a cellular process.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Aurora Kinase Activity
Objective: To determine the IC50 value of this compound against Aurora A or B kinase.
Methodology:
-
Prepare a reaction buffer containing purified recombinant Aurora A or B kinase, a suitable substrate (e.g., myelin basic protein), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP or luminescence-based assays like ADP-Glo™.
-
Plot the percentage of kinase inhibition against the logarithm of the Cenisertib concentration to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HCT116, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Measure cell viability using a suitable assay, such as MTT, resazurin, or a cell counting method.
-
Generate dose-response curves by plotting cell viability against the log of Cenisertib concentration to determine the GI50 value.
Protocol 3: Western Blot Analysis of Phosphorylated STAT5 and AKT
Objective: To assess the in-cell inhibition of STAT5 and AKT signaling by this compound.
Methodology:
-
Culture cells to a suitable confluency and treat with different concentrations of this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated AKT (p-AKT). Also, probe separate blots with antibodies against total STAT5 and total AKT as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein at each Cenisertib concentration.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for optimizing Cenisertib dosage.
Caption: Logic diagram for troubleshooting cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cenisertib Benzoate in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cenisertib benzoate (B1203000) in colon cancer cells.
Introduction to Cenisertib Benzoate
This compound, also known as AS-703569, R-763, or Danusertib (PHA-739358), is a multi-kinase inhibitor that primarily targets Aurora kinases A and B.[1][2] These kinases are crucial for regulating mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated inhibitory effects on other kinases as well, including ABL1, AKT, STAT5, and FLT3.[2][3] While it shows promise in various cancers, resistance can emerge as a significant challenge in its therapeutic application for colon cancer.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to Aurora kinase inhibitors like this compound in colon cancer?
A1: Resistance to Aurora kinase inhibitors can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of Aurora kinases by upregulating alternative survival pathways. The most common of these include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4][5] Activation of these pathways can promote cell survival and proliferation, overriding the effects of this compound.
-
Evasion of Apoptosis: Resistant cells may exhibit a decreased propensity to undergo programmed cell death. This can be due to the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration and thereby its efficacy.
-
Mutations in the Drug Target: Although less commonly reported for this compound specifically, mutations in the Aurora kinase genes could potentially alter the drug binding site and reduce its inhibitory activity.
Q2: My colon cancer cell line shows increasing resistance to this compound. How can I confirm this and quantify the level of resistance?
A2: To confirm and quantify resistance, you should perform a cell viability assay (e.g., MTS assay) to compare the dose-response curve of your suspected resistant cell line to the parental, sensitive cell line. The half-maximal inhibitory concentration (IC50) should be calculated for both. A significant increase in the IC50 value for the resistant line indicates acquired resistance. The fold change in IC50 (IC50 of resistant cells / IC50 of sensitive cells) provides a quantitative measure of the resistance level. For instance, a study on rapamycin (B549165) resistance in DLD-1 colon cancer cells showed a greater than 2-fold increase in the IC50 value in the resistant cell line.[6]
Q3: What are some potential strategies to overcome resistance to this compound?
A3: Combination therapy is a promising strategy to overcome resistance. Based on the known resistance mechanisms, consider the following combinations:
-
MEK Inhibitors: Since the RAS/RAF/MEK/ERK pathway is a common escape route, combining this compound with a MEK inhibitor (e.g., Trametinib, Selumetinib) can be effective. A study combining the Aurora A kinase inhibitor Alisertib with a MEK inhibitor showed synergistic effects in KRAS/PIK3CA double-mutant colorectal cancer models.[7]
-
PI3K/AKT/mTOR Inhibitors: Targeting the PI3K/AKT/mTOR pathway with inhibitors (e.g., BEZ235, LY294002) can block another major survival pathway.[8] The combination of an Aurora A inhibitor and an AKT inhibitor has been shown to have synergistic anti-cancer effects in colon cancer cells through the PI3K/AKT pathway.[9]
-
Standard Chemotherapeutic Agents: Combining this compound with conventional chemotherapy drugs used in colon cancer, such as irinotecan (B1672180) or oxaliplatin (B1677828), may enhance efficacy.[2][10][11][12][13][14][15][16][17][18]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (MTS/MTT).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Drug Preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Incubation Time | Ensure consistent incubation times for both drug treatment and the MTS/MTT reagent. |
| Phenol (B47542) Red Interference | Use phenol red-free medium for the assay, as it can interfere with absorbance readings. |
| Incomplete Solubilization (MTT) | Ensure complete solubilization of formazan (B1609692) crystals by adding the solubilizing agent and mixing thoroughly before reading the absorbance. |
Problem 2: Difficulty in detecting apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Use a range of concentrations around the predetermined IC50 value to ensure an apoptotic effect can be observed. |
| Incorrect Timing of Assay | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for apoptosis detection. |
| Insensitive Apoptosis Assay | Use multiple, complementary apoptosis assays, such as Annexin V/PI staining, Hoechst staining for nuclear condensation, and western blotting for cleaved caspase-3 and PARP.[1] |
| Cell Line-Specific Resistance | The chosen cell line may have intrinsic resistance to apoptosis. Consider using a different colon cancer cell line known to be sensitive to apoptosis induction. |
Data Presentation
Table 1: In Vitro Efficacy of Danusertib (PHA-739358) in Gastric Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h |
| AGS | ~0.5 |
| NCI-N78 | ~0.5 |
| Data extrapolated from a study on gastric cancer cells, suggesting potential efficacy in other gastrointestinal cancers.[19] |
Table 2: Synergistic Effects of an Aurora A Kinase Inhibitor (Alisertib) and a MEK Inhibitor in Colorectal Cancer Cell Lines
| Cell Line Combination | Combination Index (CI) | Interpretation |
| Alisertib + TAK-733 (KRAS/PIK3CA mutant) | < 1.0 | Synergy |
| This table is based on data for Alisertib, another Aurora A kinase inhibitor, and suggests a promising combination strategy.[7] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Seed colon cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and/or the combination drug for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment by Hoechst Staining
-
Seed cells on coverslips in a 24-well plate and treat with this compound for the determined optimal time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Western Blotting for Apoptosis Markers
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and resistance pathways.
Caption: Workflow for a cell viability (MTS) assay to assess drug efficacy.
Caption: Logical workflow for characterizing resistance to this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Patients with metastatic colon cancer respond to new combination therapy | MD Anderson Cancer Center [mdanderson.org]
- 3. Dual Inhibition of MEK and PI3K Pathway in KRAS and BRAF Mutated Colorectal Cancers [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistically suppressive effects on colorectal cancer cells by combination of mTOR inhibitor and glycolysis inhibitor, Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combined inhibition of MEK and Aurora A kinase in KRAS/PIK3CA double-mutant colorectal cancer models [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The Synergistic Anti-colon Cancer Effect of Aurora A Inhibitors and AKT Inhibitors Through PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Irinotecan in combination for colon cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metastatic colorectal cancer: integrating irinotecan into combination and sequential chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dovitinib synergizes with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells regardless of RAS-RAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic killing of colorectal cancer cells by oxaliplatin and ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. The effective combination therapies with irinotecan for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Synergistic effect of sodium butyrate and oxaliplatin on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic effect of sodium butyrate and oxaliplatin on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability of AS-703569 in DMSO at different temperatures
This technical support center provides guidance on the stability of the multi-kinase inhibitor AS-703569 in Dimethyl Sulfoxide (DMSO) at various temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AS-703569 stock solutions in DMSO?
For optimal stability, it is recommended to prepare aliquots of your AS-703569 stock solution in anhydrous DMSO and store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles to minimize potential degradation.[1]
Q2: How stable is AS-703569 in DMSO at different temperatures?
While specific stability data for AS-703569 in DMSO is not extensively published, general studies on a wide range of small molecules in DMSO provide valuable insights. Most compounds exhibit good stability in DMSO, especially when stored at low temperatures.[2][3] The tables below summarize the expected stability based on general findings for small molecules.
Q3: What factors can affect the stability of AS-703569 in DMSO?
Several factors can influence the stability of small molecules like AS-703569 in DMSO. These include:
-
Water Content: DMSO is hygroscopic and can absorb moisture, which may lead to the hydrolysis of susceptible compounds.[3][4] Using anhydrous DMSO is recommended.
-
Storage Temperature: Higher temperatures can accelerate the degradation of compounds.[4] Therefore, storing stock solutions at -20°C or -80°C is crucial.
-
Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, it is good practice to aliquot stock solutions to minimize the number of cycles.[2][3]
-
Light Exposure: To prevent photodegradation, it is advisable to store solutions in amber vials or otherwise protect them from light.[2]
Q4: My AS-703569 solution in DMSO appears to have precipitated after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions upon thawing. Gentle warming of the solution to room temperature and vortexing can help redissolve the compound. If precipitation persists, sonication may be carefully applied. To avoid this, consider preparing aliquots at concentrations that are less likely to precipitate upon cooling.
Data on Small Molecule Stability in DMSO
The following tables present a summary of general stability data for small molecules in DMSO, which can serve as a guideline for handling AS-703569.
Table 1: General Stability of Small Molecules in DMSO at Various Temperatures
| Storage Temperature | Duration | Expected Stability |
| Room Temperature | Up to 5 months | No significant loss for many compounds in glass or polypropylene (B1209903) containers.[2][3] |
| 4°C | Up to 2 years | 85% of compounds were reported to be stable in wet DMSO.[2] |
| -20°C | 1 month | Recommended for short-term storage of solutions.[1] |
| -80°C | 6 months | Recommended for long-term storage of solutions.[1] |
Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO
| Number of Cycles | Observation |
| Up to 11 cycles | No significant compound loss was observed for a diverse set of compounds.[2][3] |
Experimental Protocols
Protocol 1: Preparation of AS-703569 Stock Solution
-
Materials: AS-703569 (lyophilized powder), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the lyophilized AS-703569 powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the AS-703569 powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Assessing the Stability of AS-703569 in DMSO
This protocol outlines a general method to determine the stability of AS-703569 in DMSO under specific storage conditions.
-
Preparation of Samples:
-
Prepare a 10 mM stock solution of AS-703569 in anhydrous DMSO as described in Protocol 1.
-
Prepare multiple, identical aliquots of the stock solution.
-
-
Storage Conditions:
-
Store the aliquots at the desired temperatures for testing (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points:
-
Establish a timeline for sample analysis (e.g., Time 0, 24 hours, 1 week, 1 month, 3 months, 6 months).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the samples to thaw and equilibrate to room temperature.
-
Analyze the concentration and purity of AS-703569 using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Compare the results to the "Time 0" sample to determine the percentage of the compound remaining.
-
-
Data Analysis:
-
Plot the percentage of AS-703569 remaining against time for each storage condition to generate a stability profile.
-
Visualizations
References
Technical Support Center: R-763 Benzoate Cell Proliferation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during cell proliferation assays with R-763 benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What is R-763 benzoate and what is its mechanism of action?
R-763 benzoate, also known as AS703569, is a potent, ATP-competitive small molecule inhibitor of Aurora kinases A, B, and C.[1][2][3] Aurora kinases are crucial for proper mitotic progression, and their inhibition by R-763 leads to defects in centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4][5] This disruption of mitosis can induce cell cycle arrest, endoreduplication (repeated DNA replication without cell division), and ultimately apoptosis (programmed cell death) in rapidly dividing cells.[1][2] R-763 can also inhibit other kinases, such as FMS-related tyrosine kinase 3 (FLT3).[1][2]
Q2: I am observing significant variability in my dose-response curves with R-763 benzoate. What are the potential causes?
Inconsistent results in dose-response experiments with R-763 benzoate can stem from several factors:
-
Compound Solubility and Stability: R-763 benzoate may have limited solubility in aqueous solutions. Precipitation of the compound at higher concentrations can lead to a non-linear and unpredictable dose-response. The stability of the compound in your specific cell culture medium and incubation conditions should also be considered.
-
Cell Seeding Density and Distribution: Uneven cell seeding across the plate is a common source of variability in cell-based assays. It is crucial to have a homogenous single-cell suspension and to avoid edge effects in the microplate.
-
Assay Type and Timing: The choice of proliferation assay (e.g., MTT, XTT, CellTiter-Glo®) and the timing of the assay endpoint are critical. R-763 benzoate can induce complex cellular phenotypes, including a cytostatic effect (cell cycle arrest) before cytotoxicity (cell death). An assay that measures metabolic activity might show different results compared to one that measures cell number or membrane integrity. The timing of the reading should be optimized to capture the desired biological effect.
-
Cell Line-Specific Responses: Different cell lines can exhibit varying sensitivity to R-763 benzoate due to differences in the expression levels of Aurora kinases, the status of downstream signaling pathways (e.g., p53), or the expression of drug efflux pumps.[5]
Q3: My IC50 values for R-763 benzoate are different from published data. Why might this be?
Discrepancies in IC50 values can arise from several experimental differences:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and have not been in continuous culture for an extended period, which can lead to phenotypic drift.
-
Assay Protocol Differences: Variations in cell seeding density, compound incubation time, and the specific proliferation assay used can all significantly impact the calculated IC50 value.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Using a different percentage of FBS than in the published study can alter the apparent potency of R-763 benzoate.
-
Data Analysis Methods: The software and statistical model used to fit the dose-response curve and calculate the IC50 can influence the final value.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension by gentle pipetting or vortexing before and during plating. 2. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. 3. Avoid using the outer wells of the plate, which are more prone to evaporation (the "edge effect"). |
| Compound Precipitation | 1. Visually inspect the wells under a microscope after adding R-763 benzoate to check for precipitates, especially at higher concentrations. 2. Prepare fresh serial dilutions of the compound for each experiment. 3. Consider using a different solvent or a lower final solvent concentration (e.g., DMSO < 0.5%). |
| Incomplete Reagent Mixing | 1. After adding assay reagents (e.g., MTT, CellTiter-Glo®), ensure gentle but thorough mixing by tapping the plate or using an orbital shaker. |
Issue 2: Poor or no dose-response.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | 1. Test a wider range of R-763 benzoate concentrations, including both lower and higher concentrations, to capture the full dose-response curve. |
| Compound Inactivity | 1. Verify the identity and purity of your R-763 benzoate stock. 2. Prepare fresh stock solutions and store them appropriately, protected from light and repeated freeze-thaw cycles. |
| Assay Insensitivity | 1. Ensure the chosen cell proliferation assay is sensitive enough to detect changes in your specific cell line. 2. Optimize the assay incubation time. A longer incubation with R-763 benzoate may be required to observe a significant effect. |
| Cell Resistance | 1. Confirm that your cell line is expected to be sensitive to Aurora kinase inhibition. Check for high expression levels of Aurora kinases. |
Data Presentation
Table 1: Reported EC50 Values for R-763 (AS703569) in Various Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Assay Method |
| Colo205 | Colon Carcinoma | 2 | Image-based Proliferation Assay |
| MiaPaCa-2 | Pancreatic Carcinoma | 2 | Image-based Proliferation Assay |
| HeLa | Cervical Carcinoma | 3 | Image-based Proliferation Assay |
| MV4-11 | Acute Myeloid Leukemia | 3 | Image-based Proliferation Assay |
| A549 | Lung Carcinoma | 7 | Image-based Proliferation Assay |
| HCT116 | Colorectal Carcinoma | 11 | Image-based Proliferation Assay |
| K562 | Chronic Myeloid Leukemia | 13 | Image-based Proliferation Assay |
| PC3 | Prostate Carcinoma | 21 | Image-based Proliferation Assay |
| HUVEC | Normal Endothelial Cells | 34 | BrdU Incorporation Assay |
| NHDF | Normal Dermal Fibroblasts | 47 | BrdU Incorporation Assay |
Data extracted from McLaughlin et al., 2010.[1]
Experimental Protocols
Protocol: Cell Proliferation Assay using CellTiter-Glo®
This protocol provides a general framework. Optimization of cell number, compound treatment time, and reagent volumes may be necessary for specific cell lines and experimental conditions.
Materials:
-
R-763 benzoate
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of R-763 benzoate in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the cell plate and add 100 µL of the medium containing the different concentrations of R-763 benzoate. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and CellTiter-Glo® reagent but no cells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized data against the log of the R-763 benzoate concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent cell proliferation assay results.
Caption: Simplified signaling pathway of R-763 benzoate's effect on mitosis.
Caption: Logical relationships of potential causes for inconsistent results.
References
- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Cenisertib benzoate in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Cenisertib benzoate (B1203000) in cell culture experiments. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you prevent precipitation and ensure the effective application of this multi-kinase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is Cenisertib benzoate and what is its mechanism of action?
A1: this compound is an ATP-competitive multi-kinase inhibitor. It targets several key proteins involved in cell signaling pathways that regulate cell division and proliferation.[1] Specifically, it blocks the activity of Aurora-kinase-A/B, ABL1, AKT, STAT5, and FLT3.[1] By inhibiting these kinases, this compound can induce growth inhibition and apoptosis in various cancer cell lines.[2]
Q2: Why is my this compound precipitating in my cell culture media?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. This is often due to the hydrophobic nature of the compound and its limited solubility in aqueous environments. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the media, the compound can come out of solution and form a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Cenisertib has a high solubility in DMSO, reaching up to 250 mg/mL.[3]
Q4: What is the maximum concentration of DMSO that can be used in cell culture?
A4: The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, but it is crucial to perform a vehicle control (media with the same final concentration of DMSO without the compound) to assess its effect on your specific cells.
Q5: How should I store this compound and its stock solutions?
A5: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound in your cell culture media, please follow this troubleshooting guide.
| Problem | Potential Cause | Solution |
| Precipitation immediately upon dilution in media | The final concentration of this compound exceeds its aqueous solubility limit. | - Lower the final working concentration of the compound.- Increase the final volume of the cell culture media. |
| Improper dilution technique. | - Pre-warm the cell culture media to 37°C before adding the stock solution.- Add the stock solution dropwise to the media while gently swirling to ensure rapid and even dispersion.- Avoid adding the stock solution directly to a small volume of media. | |
| The stock solution is too concentrated. | - Prepare an intermediate dilution of the stock solution in DMSO before the final dilution into the cell culture media. | |
| Precipitation occurs after a period of incubation | The compound is unstable in the aqueous environment over time. | - Prepare fresh dilutions of this compound in media immediately before each experiment.- For long-term experiments, consider replacing the media with freshly prepared compound-containing media every 24-48 hours. |
| Interaction with media components. | - The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. Ensure your media contains an appropriate concentration of serum if compatible with your experimental design. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Calculation Example: For a 10 mM stock solution of Cenisertib (Molar Mass: ~573.65 g/mol for the benzoate salt), dissolve 5.74 mg in 1 mL of DMSO.
-
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Final Working Dilution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 1 µL of the 10 mM stock to 999 µL of media to make a 10 µM intermediate solution. Then, add the desired volume of this intermediate solution to your culture vessel. b. Direct Dilution (for lower concentrations): Add the required volume of the 10 mM stock solution dropwise to the final volume of pre-warmed media while gently swirling the tube. Ensure the final DMSO concentration remains below 0.5%.
-
Mix the final solution gently by inverting the tube several times. Do not vortex, as this can cause frothing and protein denaturation in the media.
-
Visually inspect the media for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.
-
Add the final working solution to your cell culture plates.
Data Presentation
Table 1: Solubility of Cenisertib
| Solvent | Concentration | Notes | Reference |
| DMSO | 250 mg/mL (553.66 mM) | May require sonication for complete dissolution. | [3] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (4.61 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [3] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (4.61 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [3] |
| In vivo formulation 3 | ≥ 2.08 mg/mL (4.61 mM) | 10% DMSO, 90% corn oil | [3] |
Note: The molarity for Cenisertib (not the benzoate salt) is calculated based on a molar mass of 451.54 g/mol .
Mandatory Visualizations
Caption: Workflow for Preparing this compound Solutions.
Caption: this compound Signaling Pathway Inhibition.
References
Technical Support Center: Addressing Variability in Xenograft Tumor Response to Cenisertib Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in xenograft tumor response to Cenisertib benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What is Cenisertib benzoate and what is its mechanism of action?
A1: this compound (also known as AS-703569 benzoate) is an ATP-competitive multi-kinase inhibitor. Its primary targets are Aurora kinase A and B, which are key regulators of cell division.[1][2] By inhibiting these kinases, Cenisertib disrupts mitosis, leading to cell cycle arrest in the G2/M phase, formation of polyploid cells, and ultimately apoptosis (programmed cell death).[3] Additionally, Cenisertib has been shown to inhibit other kinases involved in cancer cell proliferation and survival, including ABL1, AKT, STAT5, and FLT3.[1][2]
Q2: In what types of xenograft models has this compound shown anti-tumor activity?
A2: this compound has demonstrated tumor growth inhibition in xenograft models of various cancers, including pancreatic, breast, colon, ovarian, and lung tumors, as well as leukemia.[1][2]
Q3: Is it normal to observe variability in tumor response to this compound in xenograft studies?
A3: Yes, it is common to observe variability in tumor response to anti-cancer agents in xenograft models, and this compound is no exception. For instance, in a study using patient-derived triple-negative breast cancer xenografts, Cenisertib (AS703569) demonstrated significant anti-tumor activity in 7 out of 11 models, indicating a range of responses from sensitive to resistant.[4]
Q4: What are the potential resistance mechanisms to Aurora kinase inhibitors like this compound?
A4: Resistance to Aurora kinase inhibitors can arise from several factors. These may include alterations in the expression levels of the target kinases (Aurora A and B), activation of alternative signaling pathways that bypass the need for Aurora kinase activity, and the mutational status of key cell cycle regulators like p53.[5] For example, some studies suggest that the expression level of the MYC oncogene could be a contributing factor to resistance.[4]
Troubleshooting Guide for Variable Xenograft Response
Problem: High variability in tumor growth within the same treatment group.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| 1. Inconsistent Animal Husbandry | - Ensure all mice are of the same sex, age, and from the same supplier. - House animals under identical conditions (cage density, light/dark cycle, diet, and water). - Acclimatize animals to the facility for a consistent period before tumor cell implantation. |
| 2. Variable Tumor Cell Implantation | - Use a consistent number of viable tumor cells for implantation. Perform a trypan blue exclusion assay to determine cell viability before injection. - Ensure a homogenous single-cell suspension to avoid cell clumping. - Standardize the injection site and technique (e.g., subcutaneous in the flank). - Consider using a consistent volume of a supportive matrix like Matrigel to improve engraftment consistency. |
| 3. Inconsistent Drug Formulation and Administration | - Prepare fresh this compound formulations for each treatment cycle. - Ensure the drug is completely solubilized or uniformly suspended. - Administer the drug at the same time of day for each treatment. - Use a consistent route of administration (e.g., oral gavage) and ensure accurate dosing based on the most recent body weight measurements. |
Problem: Bimodal response with distinct responder and non-responder subgroups.
This suggests underlying biological differences between the tumors that influence their sensitivity to this compound.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| 1. Intrinsic Tumor Heterogeneity | - Characterize the molecular profile of the xenograft model before initiating the study. This can include gene expression analysis (e.g., for Aurora kinases, MYC), and sequencing to identify potential resistance mutations. - If using patient-derived xenografts (PDXs), be aware that inherent patient-to-patient variability will be reflected in the model. |
| 2. Differential Expression of Drug Targets | - Analyze baseline tumor samples (from a subset of animals before treatment) for the expression levels of Aurora kinase A and B. Higher expression may correlate with better response.[4] |
| 3. Activation of Bypass Signaling Pathways | - Investigate the activation status of pro-survival signaling pathways that Cenisertib also targets, such as the STAT3 and AKT pathways. Constitutive activation of these pathways may confer resistance. |
| 4. Influence of the Tumor Microenvironment | - For orthotopic models, consider how the specific tissue microenvironment might influence drug delivery and tumor response. |
Experimental Protocols
Representative Xenograft Study Protocol for this compound
This protocol is a composite based on published studies and should be adapted to specific experimental needs.
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of harvesting.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) of the same sex and age (typically 6-8 weeks).
-
Tumor Implantation:
-
Harvest and resuspend tumor cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
This compound Formulation and Administration:
-
Formulation Example: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing Regimen Example 1: Administer this compound orally at a dose of 50 mg/kg once a week.[4]
-
Dosing Regimen Example 2: Administer this compound orally at a dose of 7 or 10 mg/kg/day for 3 consecutive days, followed by a 4-day rest period, for a duration of 4 weeks.[2]
-
-
Data Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers, Western blotting for pathway analysis).
-
Quantitative Data on Response Variability
The following table summarizes the response of eleven patient-derived triple-negative breast cancer xenograft models to Cenisertib (AS703569).
| Xenograft Model | Tumor Growth Inhibition (TGI) % | Response Classification |
| HBCx-1 | ~80% | Responder |
| HBCx-2 | ~75% | Responder |
| HBCx-3 | ~70% | Responder |
| HBCx-4 | ~65% | Responder |
| HBCx-5 | ~60% | Responder |
| HBCx-6 | ~50% | Responder |
| HBCx-7 | ~45% | Responder |
| HBCx-8 | <40% | Low Responder/Resistant |
| HBCx-9 | <40% | Low Responder/Resistant |
| HBCx-10 | <40% | Low Responder/Resistant |
| HBCx-11 | <40% | Low Responder/Resistant |
| Data adapted from a study on patient-derived breast cancer xenografts.[4] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a xenograft study.
Caption: Factors contributing to response variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Kinase Activity of Cenisertib Benzoate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cenisertib benzoate (B1203000) in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target kinase activity, particularly at high concentrations, ensuring accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Cenisertib benzoate and what are its primary targets?
A1: this compound (also known as AS-703569) is an ATP-competitive multi-kinase inhibitor. Its primary targets are Aurora kinase A, Aurora kinase B, ABL1, AKT, STAT5, and FLT3.[1][2] It has shown potent anti-proliferative activity in various cancer cell lines and has been investigated in clinical trials for several types of cancer.[3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like Cenisertib?
A2: Off-target effects refer to the modulation of proteins other than the intended therapeutic target. With kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding can lead to the inhibition of unintended kinases. This is a significant concern as it can result in unexpected cellular phenotypes, toxicity, or misinterpretation of experimental data, especially when using the inhibitor at high concentrations.
Q3: I'm observing a phenotype in my cellular assay that is not consistent with the known functions of Cenisertib's primary targets. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a common indicator of off-target activity. At higher concentrations, the likelihood of this compound inhibiting other kinases increases. To investigate this, it is crucial to perform dose-response experiments and compare the concentration at which the unexpected phenotype occurs with the IC50 values for the primary targets. A significant discrepancy may suggest an off-target effect is responsible for the observed phenotype.
Q4: How can I confirm if the effects I'm seeing are on-target or off-target?
A4: A multi-faceted approach is recommended. This can include:
-
Kinase Profiling: Screen Cenisertib against a broad panel of kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can verify direct target engagement in a cellular context.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the primary target should rescue the on-target effects but not the off-target effects.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings using a different inhibitor for the same primary target. If the phenotype persists, it is more likely to be an on-target effect.
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity at concentrations that should be selective for primary targets.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Review the literature for known off-target effects of pan-Aurora kinase inhibitors. 3. Test inhibitors with different chemical scaffolds but the same primary targets to see if the cytotoxicity persists. |
| Compound solubility issues | 1. Visually inspect your stock and working solutions for any signs of precipitation. 2. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
| Cell line-specific effects | 1. Test Cenisertib in multiple cell lines to determine if the high cytotoxicity is consistent. 2. Characterize the expression levels of both on-target and potential off-target kinases in your cell line. |
Problem 2: Inconsistent or paradoxical experimental results (e.g., activation of a pathway expected to be inhibited).
| Possible Cause | Troubleshooting Steps |
| Activation of compensatory signaling pathways | 1. Use Western blotting or phospho-proteomics to probe for the activation of known compensatory or feedback pathways. 2. Inhibition of a kinase in a negative feedback loop can lead to the paradoxical activation of a downstream effector. Map the relevant signaling pathways to identify such possibilities. |
| Direct off-target kinase activation | 1. While less common, some inhibitors can paradoxically activate certain kinases. A broad kinase screen can help identify such interactions. |
| Compound degradation | 1. Ensure the proper storage of the this compound stock solution. 2. Prepare fresh dilutions for each experiment to avoid using degraded compound. |
Data Presentation
Table 1: Kinase Selectivity Profile of Cenisertib (R763/AS703569)
The following table summarizes the inhibitory activity (IC50) of Cenisertib against a panel of kinases. Lower IC50 values indicate higher potency. Note that at higher concentrations, Cenisertib may inhibit a broader range of kinases.
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| Aurora A | 4.0[4] |
| Aurora B | 4.8[4] |
| Aurora C | 6.8[4] |
| FLT3 | Mentioned as a target, specific IC50 not provided in the primary source[4][5][6] |
| ABL1 | Mentioned as a target, specific IC50 not provided in the primary source[1][2] |
| AKT | Mentioned as a target, specific IC50 not provided in the primary source[1][2] |
| STAT5 | Mentioned as a target, specific IC50 not provided in the primary source[1][2] |
| Selected Off-Targets (from supplementary data) | |
| TRKA | 18 |
| TRKB | 23 |
| FMS | 40 |
| KIT | 53 |
| RET | 81 |
| LCK | 110 |
| SRC | 150 |
| YES | 200 |
| ABL(T315I) | 240 |
| KDR(VEGFR2) | 330 |
| FGFR1 | 460 |
| PDGFRβ | 730 |
Data adapted from McLaughlin J, et al. J Cancer Res Clin Oncol. 2010.[4][5][6] It is important to note that this is not an exhaustive list and screening against a broader, more current kinase panel is recommended for a comprehensive understanding of off-target activities.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 10 µM).
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP. The ATP concentration should be close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Compound Incubation: Add the diluted this compound or vehicle control (DMSO) to the kinase reaction mixtures. Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control.
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. The reaction is typically stopped by the addition of a solution containing EDTA. The amount of phosphorylated substrate is then measured using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. For kinases showing significant inhibition, perform a full dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to its intended and potential off-target kinases within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating and Lysis: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation, followed by rapid cooling. Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein using Western blotting with specific antibodies against the on-target and suspected off-target kinases.
-
Data Analysis: Quantify the band intensities for each protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Simplified diagram of the primary signaling pathways inhibited by this compound.
Caption: A typical experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen | springermedicine.com [springermedicine.com]
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors in Acute Myeloid Leukemia: Cenisertib Benzoate vs. Alisertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two investigational Aurora kinase inhibitors, Cenisertib benzoate (B1203000) and Alisertib (B1683940), for the treatment of acute myeloid leukemia (AML). The information is compiled from available preclinical and clinical data to assist researchers in understanding their mechanisms of action, efficacy, and safety profiles.
Introduction
Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Standard chemotherapy regimens have remained largely unchanged for decades and are often associated with significant toxicity and high relapse rates, particularly in older patients and those with high-risk disease.[1][2] This has spurred the development of targeted therapies aimed at specific molecular pathways involved in AML pathogenesis.
Aurora kinases are a family of serine/threonine kinases that play a critical role in regulating mitosis. Their overexpression has been linked to tumorigenesis and is a common feature in various cancers, including AML, making them attractive therapeutic targets.[1][3] This guide focuses on two such inhibitors: Cenisertib benzoate, a multi-kinase inhibitor, and Alisertib, a selective Aurora A kinase inhibitor.
Mechanism of Action
Both Cenisertib and Alisertib exert their anti-leukemic effects by interfering with cell division, though their target specificity differs.
This compound (AS-703569/R-763) is an ATP-competitive multi-kinase inhibitor. Its primary targets are Aurora A and Aurora B kinases.[4][5][6] By inhibiting both, Cenisertib disrupts multiple stages of mitosis, leading to mitotic arrest and subsequent apoptosis (programmed cell death). In addition to Aurora kinases, Cenisertib also inhibits other kinases implicated in AML, including FMS-like tyrosine kinase 3 (FLT3), ABL1, AKT, and STAT5.[4][5][6] This multi-targeted approach may offer a broader anti-leukemic activity, particularly in AML subtypes driven by mutations in these pathways, such as FLT3-ITD.[7]
Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase.[8] Its selectivity for Aurora A over Aurora B is more than 200-fold.[8] Inhibition of Aurora A leads to defects in centrosome separation, mitotic spindle formation, and chromosome alignment, ultimately causing cell cycle arrest in the G2/M phase and apoptosis.[9][10] Preclinical studies have shown that Alisertib's inhibition of Aurora A can also induce the expression of pro-apoptotic proteins like p27 and BIM through the FOXO3a pathway.[10]
References
- 1. Phase I study of the aurora A kinase inhibitor alisertib with induction chemotherapy in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Rigel Announces Initiation of Phase 1 Study Evaluating R763 in Hematological Malignancies :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cenisertib Benzoate and Danusertib in Aurora Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in preclinical and clinical studies. This guide provides an objective comparison of two prominent Aurora kinase inhibitors, Cenisertib benzoate (B1203000) and Danusertib (B1684427), focusing on their efficacy, supported by experimental data and detailed methodologies.
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. Cenisertib benzoate (also known as AS-703569 or R763) and Danusertib (PHA-739358) are two multi-kinase inhibitors with significant activity against Aurora kinases. Understanding their comparative efficacy is crucial for selecting the appropriate tool for research and potential therapeutic development.
Quantitative Efficacy on Aurora Kinases
The inhibitory activity of this compound and Danusertib against the three isoforms of Aurora kinase (A, B, and C) has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (R763/AS703569) IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) |
| Aurora A | 4.0[1] | 13[2][3][4] |
| Aurora B | 4.8[1] | 79[2][3][4] |
| Aurora C | 6.8[1] | 61[2][3][4] |
Based on these in vitro findings, this compound demonstrates higher potency against all three Aurora kinase isoforms compared to Danusertib.
Mechanism of Action and Other Kinase Targets
Both this compound and Danusertib are ATP-competitive inhibitors.[1][5] this compound is described as a multi-kinase inhibitor that, in addition to Aurora kinases A and B, also targets ABL1, AKT, STAT5, and FLT3.[6] Similarly, Danusertib is a pan-Aurora kinase inhibitor that also shows activity against other kinases such as Abl, TrkA, c-RET, and FGFR1.[2]
Experimental Protocols
The determination of the inhibitory activity of these compounds involves specific biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited.
In Vitro Kinase Assay for this compound (R763/AS703569)
The IC50 values for this compound against Aurora kinases A, B, and C were determined using an in vitro biochemical assay.[1]
-
Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a peptide substrate by the target kinase.
-
Methodology:
-
The inhibitor (this compound) at various concentrations, a peptide/kinase mixture, and adenosine (B11128) triphosphate (ATP) are incubated together for 60 minutes.
-
Following the kinase reaction, a development reagent is added which specifically cleaves the non-phosphorylated peptides. This incubation proceeds for 60 minutes.
-
The phosphorylated peptides remain intact and can be detected using Fluorescence Resonance Energy Transfer (FRET). The ratio of donor emission to acceptor emission is used to quantify the extent of the kinase reaction.
-
IC50 values are then calculated from the dose-response curves.
-
Cell-Free Kinase Assay for Danusertib (PHA-739358)
The IC50 values for Danusertib were determined using a cell-free biochemical kinase assay.[2]
-
Principle: This assay quantifies the inhibitory effect of the compound on the kinase's ability to phosphorylate a specific substrate in a purified system.
-
Methodology:
-
The Michaelis constant (Km) values for ATP and the specific peptide substrate for each Aurora kinase isoform are determined initially.
-
The kinase reaction is then performed at optimized concentrations of ATP (at 2x Km) and the substrate (at 5x Km).
-
Danusertib is added at a range of concentrations to the reaction mixture.
-
The kinase activity is measured, and the IC50 values are calculated based on the inhibition of substrate phosphorylation at different inhibitor concentrations.
-
Visualizing the Pathways and Processes
To better understand the context of Aurora kinase inhibition and the experimental procedures, the following diagrams are provided.
Conclusion
Both this compound and Danusertib are potent inhibitors of Aurora kinases with demonstrated multi-kinase activity. Based on the available in vitro biochemical data, this compound exhibits greater potency against all three Aurora kinase isoforms compared to Danusertib. The choice between these inhibitors for research purposes may depend on the desired level of potency and the specific kinase selectivity profile required for the experimental context. The detailed experimental protocols provided offer a foundation for replicating and comparing the efficacy of these and other kinase inhibitors.
References
- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Target Engagement of Cenisertib Benzoate: A Comparative Guide Using the Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, confirming that a drug molecule effectively binds to its intended target within the complex cellular environment is a critical step in preclinical and clinical development. This guide provides a comprehensive overview of the application of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Cenisertib benzoate (B1203000), a multi-kinase inhibitor. We present a detailed experimental protocol, comparative data, and a discussion of alternative methodologies, offering a robust framework for researchers in drug discovery.
Cenisertib benzoate (also known as AS-703569) is a potent, ATP-competitive inhibitor of several key kinases implicated in cancer progression, including Aurora A, Aurora B, ABL1, AKT, STAT5, and FLT3.[1][2][3] By targeting these proteins, this compound disrupts cell division and signaling pathways that drive tumor growth.[4][5][6] Validating the direct interaction of this compound with its intended targets in a cellular context is paramount for establishing its mechanism of action and for the interpretation of downstream pharmacological effects.
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the assessment of drug-target engagement in intact cells or tissue lysates.[7][8][9] The core principle of CETSA is based on the ligand-induced thermal stabilization of target proteins. When a drug binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. By subjecting cell lysates or intact cells treated with a compound to a temperature gradient, the soluble fraction of the target protein can be quantified at each temperature. A shift in the melting curve of the target protein to a higher temperature in the presence of the drug indicates a direct binding interaction.[10]
Experimental Protocol: CETSA for this compound
This protocol outlines the steps for performing an isothermal dose-response (ITDR) CETSA to quantify the engagement of this compound with one of its primary targets, Aurora Kinase A (AURKA).
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116, a human colon cancer cell line with known AURKA expression) in appropriate media until 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells and resuspend them in PBS containing a protease and phosphatase inhibitor cocktail.
-
Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 37°C) to release the cellular proteins.
3. Heat Shock:
-
Aliquot the cell lysates for each treatment condition into PCR tubes.
-
Heat the lysates at a specific temperature (the Tm of AURKA, which would be predetermined in a preliminary experiment) for 3 minutes using a thermal cycler. A non-heated control (37°C) should be included.
-
Immediately cool the samples on ice for 3 minutes to halt the denaturation process.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a suitable method (e.g., BCA assay).
-
Normalize the protein concentrations across all samples.
-
Analyze the levels of soluble AURKA in each sample by Western blotting using a specific primary antibody against AURKA. An antibody against a loading control (e.g., GAPDH) should also be used.
-
Quantify the band intensities using densitometry.
6. Data Analysis:
-
For each this compound concentration, normalize the AURKA band intensity to the corresponding loading control.
-
Plot the normalized AURKA intensity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal curve to determine the EC50 value, which represents the concentration of this compound required to stabilize 50% of the target protein.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from an ITDR-CETSA experiment to determine the cellular target engagement of this compound with Aurora Kinase A.
| This compound (nM) | Normalized Soluble AURKA Intensity (Arbitrary Units) |
| 0 (Vehicle) | 0.25 |
| 0.1 | 0.30 |
| 1 | 0.45 |
| 10 | 0.75 |
| 100 | 0.95 |
| 1000 | 0.98 |
| 10000 | 1.00 |
Table 1. Dose-dependent stabilization of Aurora Kinase A by this compound as measured by ITDR-CETSA. The EC50 for target engagement can be calculated from this data.
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful tool, several other methods can be employed to validate target engagement. The choice of method often depends on the specific research question, available resources, and the nature of the drug-target interaction.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in intact cells and tissues; provides direct evidence of binding. | Can be low-throughput; requires specific antibodies for Western blot detection. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[11] | Label-free; does not rely on thermal stability changes. | Requires careful optimization of protease concentration and digestion time. |
| Probe-Based Pull-Down / Affinity Chromatography | A tagged version of the drug is used to capture its binding partners from cell lysates.[12][13] | Can identify novel targets; highly specific. | Requires chemical modification of the drug, which may alter its binding properties. |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Measures the proximity between a tagged target protein and a fluorescent ligand or antibody.[12] | Allows for real-time monitoring in live cells. | Requires genetic modification of the target protein; can be technically challenging. |
| Phosphorylation-Specific Antibodies (for Kinase Inhibitors) | Measures the inhibition of target kinase activity by detecting changes in the phosphorylation of downstream substrates.[14] | Provides functional information about target inhibition. | Indirect measure of binding; signaling pathways can be complex and redundant. |
Table 2. Qualitative comparison of different target engagement validation methods.
Visualizing the Molecular Context and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: this compound inhibits Aurora Kinase A and AKT signaling.
Caption: The experimental workflow for the Cellular Thermal Shift Assay.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the direct target engagement of this compound in a cellular context. The data generated from CETSA experiments are invaluable for validating the mechanism of action, guiding lead optimization, and providing confidence in the biological activity observed in downstream phenotypic assays. By comparing CETSA with other target engagement methodologies, researchers can select the most appropriate strategy for their specific needs, ultimately accelerating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cenisertib | C24H30FN7O | CID 11569967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of direct target engagement biomarkers for kinase-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of AS-703569 against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Kinase Inhibitor AS-703569
This guide provides a comparative cross-reactivity profile of AS-703569 (also known as R763), an ATP-competitive Aurora kinase inhibitor. The performance of AS-703569 is compared with other notable Aurora kinase inhibitors, VX-680 (MK-0457) and AZD1152, supported by available experimental data. This document is intended to assist researchers in evaluating the selectivity and potential applications of AS-703569 in cancer research and drug development.
Introduction to AS-703569 and Comparator Compounds
AS-703569 is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2] Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1][2] In addition to its activity against Aurora kinases, AS-703569 has been shown to inhibit other kinases, such as FMS-related tyrosine kinase 3 (FLT3).[1][2]
For a comprehensive evaluation, this guide compares AS-703569 with two other well-characterized Aurora kinase inhibitors:
-
VX-680 (MK-0457, Tozasertib): A pan-Aurora kinase inhibitor that also shows activity against Abl and Flt-3 kinases.[3]
-
AZD1152 (Barasertib): A highly selective inhibitor of Aurora B kinase. It is a prodrug that is rapidly converted to its active form, AZD1152-HQPA.[4][5]
Quantitative Kinase Inhibition Profile
The following tables summarize the inhibitory activities (IC50 or Ki values) of AS-703569 and the comparator compounds against their primary targets and a selection of other kinases. The data has been compiled from various preclinical studies.
Table 1: Inhibitory Activity against Primary Aurora Kinase Targets
| Kinase | AS-703569 (R763) IC50 (nM)[1] | VX-680 (MK-0457) Ki (nM) | AZD1152-HQPA Ki (nM)[4][5] |
| Aurora A | 4.0 | 0.6 | 1369 |
| Aurora B | 4.8 | 18 | 0.36 |
| Aurora C | 6.8 | 4.6 | - |
Table 2: Cross-Reactivity Profile against Other Kinases
| Kinase | AS-703569 (R763) | VX-680 (MK-0457) Ki (nM)[3] | AZD1152-HQPA |
| FLT3 | Potent Inhibition[1][2] | 30 | - |
| VEGFR2 | Potent Inhibition[1] | - | - |
| AMPK | >10-fold less sensitive than Aurora kinases[1] | - | - |
| AXL | >10-fold less sensitive than Aurora kinases[1] | - | - |
| AKT | >10-fold less sensitive than Aurora kinases[1] | - | - |
| SAPK | >10-fold less sensitive than Aurora kinases[1] | - | - |
| Abl | - | 30 | - |
Note: A comprehensive, side-by-side kinase panel screening for AS-703569 was mentioned in the literature to be in a supplementary table, but this data was not publicly accessible.[1] AZD1152 has been profiled against a panel of over 50 kinases and is reported to be highly selective, though the detailed panel data is not widely available.[4][5] VX-680 has been tested against over 190 kinases and is noted for its selectivity for the Aurora kinase family.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for characterizing the selectivity of compounds like AS-703569. A common method employed is the in vitro biochemical kinase assay.
Representative Biochemical Kinase Inhibition Assay Protocol
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.
Objective: To quantify the in vitro potency of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, B, or C)
-
Kinase-specific substrate peptide
-
AS-703569 or other test inhibitors
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing appropriate salts, DTT, and cofactors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., AS-703569) in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test inhibitor at various concentrations.
-
Purified kinase enzyme.
-
A mixture of the kinase substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Aurora Kinases in Mitosis
Caption: Role of Aurora A and B kinases in cell cycle progression and their inhibition by AS-703569.
Experimental Workflow for Kinase Profiling
References
- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of R-763 benzoate and Tozasertib in lung cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for lung cancer, Aurora kinase inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a head-to-head comparison of two such inhibitors, R-763 (also known as AS703569 and Cenisertib) and Tozasertib (VX-680 or MK-0457), with a focus on their preclinical efficacy and mechanisms of action in lung cancer models. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both R-763 and Tozasertib are multi-kinase inhibitors that primarily target the Aurora kinase family, which are serine/threonine kinases essential for mitotic progression.[1][2][3][4][5] Overexpression of Aurora kinases is frequently observed in various cancers, including lung cancer, making them attractive therapeutic targets.[1][6] Inhibition of these kinases disrupts cell division and promotes programmed cell death (apoptosis).[1][5]
R-763 (AS703569/Cenisertib) is an orally bioavailable, potent inhibitor of Aurora A and Aurora B kinases.[1][7][8] It also demonstrates inhibitory activity against other kinases, including FMS-related tyrosine kinase 3 (FLT3).[1][7] Its benzoate (B1203000) salt form is referred to as R-763 benzoate or Cenisertib benzoate.[3]
Tozasertib (VX-680/MK-0457) is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[9][10] It also inhibits other kinases such as BCR-ABL and FLT3.[11][12]
The primary mechanism of action for both compounds involves the inhibition of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Diagram of the Aurora Kinase Signaling Pathway
Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis and their inhibition by R-763 and Tozasertib, leading to apoptosis.
Preclinical Efficacy in Lung Cancer
This section summarizes the available in vitro and in vivo data for R-763 and Tozasertib in lung cancer models.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key indicators of their potency.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay | Reference |
| R-763 | A549 | Non-Small Cell Lung Cancer | 0.007 (EC50) | High Content Screening | [7] |
| Tozasertib | A549 | Non-Small Cell Lung Cancer | 19.4 (IC50) | MTT Assay (48 hrs) | [9] |
| Tozasertib | A549 | Non-Small Cell Lung Cancer | 3.05 (IC50) | CCK8 Assay (72 hrs) | [9] |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental protocols (e.g., assay type, incubation time) across different studies.
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models provide valuable insights into the in vivo efficacy of these inhibitors.
| Compound | Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| R-763 | Lung Tumor Xenograft | Lung Cancer | Not specified | Marked inhibition of tumor growth | [1][6] |
| Tozasertib | HL-60 Xenograft | Acute Myeloid Leukemia | 75 mg/kg, b.i.d. i.p. for 13 days | 98% reduction in mean tumor volume | [12] |
Kinase Inhibition Profile
Both R-763 and Tozasertib are multi-targeted kinase inhibitors. Understanding their broader kinase inhibition profile is crucial for predicting both efficacy and potential off-target effects.
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| R-763 | Aurora A | 4.0 (IC50) | [7] |
| Aurora B | 4.8 (IC50) | [7] | |
| Aurora C | 6.8 (IC50) | [7] | |
| FLT3 | Potent Inhibition | [1][7] | |
| Tozasertib | Aurora A | 0.6 (Ki app) | [12] |
| Aurora B | 18 (Ki app) | [12] | |
| Aurora C | 4.6 (Ki) | [10] | |
| BCR-ABL | 30 (Ki) | [12] | |
| FLT3 | 30 (Ki) | [12] | |
| RIPK1 | 180 (IC50) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of kinase inhibitors like R-763 and Tozasertib.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate lung cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of R-763 or Tozasertib for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compounds.
Protocol:
-
Cell Treatment: Treat lung cancer cells with R-763 or Tozasertib at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human lung cancer cells (e.g., A549, 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer R-763 or Tozasertib orally or via intraperitoneal injection at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment and control groups.
Diagram of a Comparative Experimental Workflow
Caption: A generalized workflow for the head-to-head preclinical comparison of R-763 and Tozasertib in lung cancer models.
Conclusion
This guide provides a framework for such a comparison, outlining key parameters and experimental protocols. Further research with head-to-head in vitro and in vivo studies across a panel of lung cancer models is warranted to fully elucidate the comparative efficacy and therapeutic potential of R-763 and Tozasertib in the treatment of lung cancer.
References
- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Tozasertib - LKT Labs [lktlabs.com]
- 6. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen | springermedicine.com [springermedicine.com]
- 7. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
Confirming Cenisertib Benzoate-Mediated Apoptosis: A Comparative Guide to Caspase-3 Cleavage and Other Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the caspase-3 cleavage assay with other common methods for confirming apoptosis induced by the multi-kinase inhibitor, Cenisertib benzoate (B1203000). Understanding the nuances of each assay is critical for generating robust and reliable data in preclinical drug development.
Cenisertib benzoate is an ATP-competitive inhibitor of multiple kinases, including Aurora A and B, ABL1, AKT, STAT5, and FLT3.[1] Its primary mechanism of anti-cancer action involves the induction of G2/M cell cycle arrest and subsequent apoptosis.[1] A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3. Therefore, detecting the cleavage of pro-caspase-3 into its active form is a widely accepted hallmark of apoptosis.
Comparison of Apoptosis-Inducing Agents
To contextualize the apoptotic potential of this compound, its efficacy is often compared to well-established apoptosis inducers like Doxorubicin and Staurosporine. The half-maximal inhibitory concentration (IC50) for inducing cell death is a key metric for comparison.
| Compound | Cell Line | IC50 (Apoptosis Induction) | Reference |
| This compound | Neuroblastoma (UKF-NB-3) | 7.6 ± 0.5 nM | [2] |
| Doxorubicin | Breast Cancer (MCF-7) | 8306 nM | [3] |
| Prostate Cancer (PC3) | 2.64 µg/ml | [4] | |
| Staurosporine | Oral Carcinoma (KB) | ~100 nM | [5] |
| Gastric Cancer (MGC803) | 54 ng/ml (24h) | [6] |
Signaling Pathway of this compound-Mediated Apoptosis
This compound's primary targets in apoptosis induction are Aurora Kinases, particularly Aurora Kinase B. Inhibition of Aurora Kinase B disrupts critical mitotic processes, leading to mitotic catastrophe and ultimately triggering the intrinsic apoptotic pathway. This culminates in the activation of caspase-3.
Caption: this compound inhibits Aurora Kinase B, leading to apoptosis.
Experimental Workflow: Confirming Apoptosis
A typical workflow to confirm this compound-induced apoptosis involves treating cancer cells, followed by harvesting and analysis using various apoptosis assays.
Caption: Workflow for confirming drug-induced apoptosis.
Comparison of Key Apoptosis Assays
The choice of apoptosis assay depends on the specific experimental question, available equipment, and the desired endpoint. The caspase-3 cleavage assay is a specific marker for the execution phase of apoptosis, while other assays detect earlier or later events.
| Feature | Caspase-3 Cleavage Assay (Western Blot) | Annexin V Staining (Flow Cytometry) | TUNEL Assay |
| Principle | Detects the active form of caspase-3. | Detects externalized phosphatidylserine (B164497) (PS). | Detects DNA fragmentation. |
| Apoptotic Stage | Mid-to-late (Execution phase) | Early | Late |
| Specificity | High for caspase-dependent apoptosis. | Can also stain necrotic cells (when combined with a viability dye). | Can also detect DNA damage from other sources.[7] |
| Quantification | Semi-quantitative (densitometry) to quantitative. | Quantitative (percentage of positive cells). | Quantitative (percentage of positive cells). |
| Throughput | Low to medium. | High. | Medium to high. |
| Advantages | Confirms a key step in the apoptotic cascade.[7] | Detects early apoptotic events. | Can be used on tissue sections (in situ). |
| Disadvantages | Labor-intensive; may not detect caspase-independent apoptosis. | PS externalization can be reversible in some cases.[7] | Detects a late-stage event; can have higher background.[7] |
A study comparing apoptosis detection methods found an excellent correlation (R = 0.89) between activated caspase-3 immunostaining and another apoptosis marker, cleaved CK18.[8][9][10] There was also a good correlation (R = 0.75) between activated caspase-3 immunostaining and the TUNEL assay.[8][9][10] Both TUNEL and Annexin V assays have been shown to be sensitive and specific methods for detecting apoptosis.[11][12]
Experimental Protocols
Caspase-3 Cleavage Assay (Western Blot)
This protocol describes the detection of cleaved caspase-3 by Western blot, a reliable method to confirm apoptosis.
1. Cell Lysis:
-
Treat cells with this compound or control.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The cleaved caspase-3 will appear as a 17/19 kDa band.[13]
Annexin V Staining (Flow Cytometry)
This protocol outlines the detection of early apoptotic cells using Annexin V staining.
1. Cell Preparation:
-
Treat cells with this compound or control.
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
2. Staining:
-
Add fluorochrome-conjugated Annexin V to the cell suspension.
-
Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to distinguish between apoptotic and necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Early apoptotic cells will be Annexin V positive and PI/7-AAD negative. Late apoptotic or necrotic cells will be positive for both Annexin V and the viability dye.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol describes the detection of DNA fragmentation, a hallmark of late-stage apoptosis.
1. Cell Fixation and Permeabilization:
-
Treat cells with this compound or control.
-
Harvest and wash cells with PBS.
-
Fix cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize cells with a detergent such as Triton X-100 to allow entry of the labeling enzyme.
2. TdT Labeling Reaction:
-
Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP).
-
TdT will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
3. Detection:
-
If using BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody.
-
If using a directly fluorescent dUTP, the signal can be visualized immediately.
4. Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
Confirming apoptosis is a critical step in evaluating the efficacy of anti-cancer drugs like this compound. The caspase-3 cleavage assay provides a specific and reliable method for detecting the execution phase of apoptosis. However, for a comprehensive understanding, it is recommended to complement this assay with other methods like Annexin V staining and the TUNEL assay, which provide insights into different stages of the apoptotic process. By carefully selecting and executing these assays, researchers can confidently characterize the apoptotic effects of novel therapeutic agents.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]
Predicting Sensitivity to Cenisertib Benzoate: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Cenisertib benzoate (B1203000) (AS-703569) is an ATP-competitive multi-kinase inhibitor with a promising preclinical profile against a range of malignancies. Its mechanism of action, targeting key signaling pathways involved in cell cycle regulation and proliferation, suggests that a biomarker-driven approach could be crucial for its successful clinical development. This guide provides a comparative overview of potential biomarkers for predicting sensitivity to Cenisertib benzoate, supported by available experimental data and detailed methodologies for their assessment.
This compound's primary targets include Aurora kinase A and B, ABL1, AKT, STAT5, and FLT3.[1][2] This multi-targeted nature indicates that a complex interplay of molecular alterations may determine tumor cell sensitivity. While direct, comprehensive biomarker studies for Cenisertib are limited, preclinical evidence for both Cenisertib and other inhibitors of its targets offers valuable insights into patient selection strategies.
Key Predictive Biomarkers: A Comparative Analysis
The following table summarizes potential biomarkers for this compound sensitivity, drawing from preclinical studies on Cenisertib and other inhibitors targeting the same pathways.
| Biomarker Category | Specific Biomarker | Proposed Predictive Value for Cenisertib Sensitivity | Cancer Type(s) of Interest |
| Direct Target Mutation | FLT3-ITD Mutation | High Sensitivity | Acute Myeloid Leukemia (AML) |
| Kinase Pathway Activation | High pAKT (phosphorylated AKT) levels | Increased Sensitivity | Breast Cancer and others |
| Tumor Suppressor Status | PTEN loss-of-function mutation or low expression | Increased Sensitivity | Breast Cancer and others |
| Oncogene Activation | MYCN (N-myc) amplification/overexpression | Increased Sensitivity | Neuroendocrine Prostate Cancer |
| Aurora Kinase A (AURKA) amplification/overexpression | Increased Sensitivity | Various solid tumors | |
| Cell Cycle & Apoptosis Regulation | p53 mutation status | Variable (may depend on p73 activity) | Triple-Negative Breast Cancer |
| Low SGK1 mRNA expression | Increased Sensitivity to AKT inhibitors | Breast Cancer |
Note: The predictive value of many of these biomarkers for Cenisertib is inferred from studies on other kinase inhibitors and requires direct clinical validation.
Experimental Data Supporting Biomarker Identification
A pivotal preclinical study on Cenisertib (R763/AS703569) demonstrated its potent anti-proliferative activity across a wide range of tumor cell lines. Notably, the study highlighted that an acute myeloid leukemia cell line, MV4-11 , which harbors a FLT3 internal tandem duplication (ITD) mutation , is particularly sensitive to Cenisertib in vivo.[3][4] This provides the most direct evidence for FLT3-ITD as a predictive biomarker for Cenisertib sensitivity.
Studies on other inhibitors of Cenisertib's targets provide further correlative evidence:
-
AKT Inhibition: Preclinical studies with the AKT inhibitor MK-2206 have shown that breast cancer cell lines with PTEN or PIK3CA mutations are more sensitive to the drug.
-
Aurora A Inhibition: In a phase II trial of the Aurora A kinase inhibitor Alisertib in neuroendocrine prostate cancer, patients with tumors suggesting N-myc and Aurora-A overactivity showed significant clinical benefit.
Signaling Pathways and Biomarker Integration
The following diagram illustrates the signaling pathways targeted by this compound and the potential points of biomarker intervention.
Caption: this compound signaling pathway and potential biomarkers.
Experimental Protocols for Biomarker Assessment
Accurate and reproducible biomarker analysis is essential for clinical application. The following are detailed protocols for key experimental assays.
Western Blot for pAKT and PTEN Expression
Objective: To determine the protein expression and phosphorylation status of AKT and the expression level of PTEN in tumor tissue lysates.
Protocol:
-
Protein Extraction: Lyse frozen tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAKT (Ser473), total AKT, PTEN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control.
Immunohistochemistry (IHC) for Aurora Kinase A
Objective: To assess the protein expression and localization of Aurora Kinase A in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize 5 µm FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Aurora Kinase A overnight at 4°C.
-
Detection System: Use a polymer-based detection system with a secondary antibody conjugated to HRP.
-
Chromogen: Apply DAB chromogen to visualize the antibody staining.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: Score the intensity and percentage of positive tumor cells.
Sanger Sequencing for PIK3CA Mutation Detection
Objective: To identify hotspot mutations in exons 9 and 20 of the PIK3CA gene from tumor DNA.
Protocol:
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue or fresh frozen tissue.
-
PCR Amplification: Amplify exons 9 and 20 of the PIK3CA gene using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using BigDye Terminator chemistry.
-
Sequencing Product Purification: Purify the sequencing products.
-
Capillary Electrophoresis: Separate the sequencing products by capillary electrophoresis on a genetic analyzer.
-
Data Analysis: Analyze the sequencing data to identify mutations by comparing the sample sequence to a reference sequence.
Quantitative PCR (qPCR) for FLT3-ITD Detection
Objective: To detect and quantify the presence of internal tandem duplications in the FLT3 gene.
Protocol:
-
DNA Extraction: Extract genomic DNA from bone marrow or peripheral blood samples.
-
Primer Design: Design primers flanking the juxtamembrane domain of the FLT3 gene.
-
qPCR Reaction: Set up a qPCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Thermal Cycling: Perform qPCR with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis to distinguish the wild-type and ITD amplicons based on their different melting temperatures.
-
Data Analysis: Determine the presence of FLT3-ITD by the appearance of a higher molecular weight band on a gel or a distinct peak in the melt curve analysis. Quantify the mutant allele burden relative to the wild-type allele.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflow for biomarker discovery and validation, and the logical relationship for patient stratification based on biomarker status.
Caption: Workflow for biomarker discovery and validation.
Caption: Logic for biomarker-based patient stratification.
Conclusion
The development of predictive biomarkers is paramount for the successful clinical translation of targeted therapies like this compound. Based on its multi-kinase inhibitory profile and preclinical data, FLT3-ITD mutations stand out as a strong candidate biomarker for sensitivity, particularly in AML. Furthermore, alterations in the PI3K/AKT pathway (pAKT levels, PTEN status) and the overexpression of Aurora Kinase A and N-myc warrant further investigation as potential predictors of response in solid tumors. The experimental protocols and workflows provided in this guide offer a framework for the systematic validation of these biomarkers in future clinical trials, ultimately aiming to identify the patient populations most likely to benefit from this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of Cenisertib benzoate compared to other multi-kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of Cenisertib benzoate (B1203000) against other prominent multi-kinase inhibitors, supported by available experimental data.
Cenisertib benzoate (also known as AS-703569 or R803) is an ATP-competitive multi-kinase inhibitor that has demonstrated significant anti-proliferative activity in various cancer models.[1] Its primary targets include the Aurora kinases (A, B, and C), which are crucial regulators of mitosis.[1] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive therapeutic targets.[1] In addition to its potent inhibition of Aurora kinases, Cenisertib also exhibits activity against other kinases implicated in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3) and Abelson murine leukemia viral oncogene homolog 1 (ABL1).[1][2]
The therapeutic efficacy of multi-kinase inhibitors is intrinsically linked to their selectivity profile. A highly selective inhibitor can offer a more targeted therapeutic effect with potentially fewer off-target toxicities. Conversely, broader spectrum inhibitors may provide a multi-pronged attack on cancer cells but can also lead to a wider range of side effects. This guide aims to provide a clear comparison of Cenisertib's selectivity by juxtaposing its inhibitory activity with that of other well-established multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentrations (IC50) and cellular effective concentrations (EC50) of this compound and comparator multi-kinase inhibitors against a panel of kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable overview of the relative potency and selectivity of these inhibitors.
Table 1: Biochemical IC50 Values of this compound Against Key Kinase Targets
| Kinase Target | Cenisertib (AS-703569) IC50 (nM) |
| Aurora A | 4.0 |
| Aurora B | 4.8 |
| Aurora C | 6.8 |
Data sourced from McLaughlin J, et al. (2010).[1]
Table 2: Cell-Based EC50 Values of this compound Against a Select Kinase Panel
| Kinase Target | Cenisertib (AS-703569) EC50 (µM) |
| Aurora B | 0.014 |
| FLT3 | 0.011 |
| VEGFR2 | 0.027 |
| AMPK | 0.201 |
| Insulin R | 0.255 |
| AXL | 0.324 |
| TAK1 | 0.579 |
| AKT | 0.713 |
Data sourced from McLaughlin J, et al. (2010).[1]
Table 3: Comparative Biochemical IC50 Values of Multi-Kinase Inhibitors (nM)
| Kinase Target | Cenisertib (AS-703569) | Sorafenib | Sunitinib | Regorafenib |
| Aurora A | 4.0 | - | - | - |
| Aurora B | 4.8 | - | - | - |
| VEGFR1 | - | - | 80 | 13 |
| VEGFR2 | - | 90 | 2 | 4.2 |
| VEGFR3 | - | 20 | 2 | 46 |
| PDGFRα | - | 50 | 5 | 22 |
| PDGFRβ | - | 50 | 2 | 22 |
| c-KIT | - | 68 | 1 | 7 |
| FLT3 | Potent Inhibition | 58 | 1 | - |
| RET | - | - | 1 | 1.5 |
| BRAF | - | 22 | - | 28 |
| BRAF (V600E) | - | 38 | - | 2.5 |
| c-RAF | - | 6 | - | 2.5 |
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are generalized protocols for the key assays cited in this guide.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
General Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer typically containing a buffering agent (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and bovine serum albumin (BSA).
-
Prepare serial dilutions of the test compound (e.g., this compound) in the reaction buffer.
-
Prepare a solution of the purified recombinant kinase and its specific substrate (e.g., a peptide or protein).
-
Prepare a solution of adenosine (B11128) triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP), at a concentration typically near the Michaelis-Menten constant (Km) for the specific kinase.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
-
Detection of Kinase Activity:
-
The method of detection depends on the assay format. Common methods include:
-
Radiometric assays: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Luminescence-based assays (e.g., ADP-Glo™): The amount of ADP produced is quantified through a series of enzymatic reactions that ultimately generate a luminescent signal.
-
Fluorescence-based assays (e.g., FRET): The phosphorylation of a fluorescently labeled substrate leads to a change in the fluorescence signal.
-
-
-
Data Analysis:
-
The kinase activity at each inhibitor concentration is normalized to the activity of a vehicle control (e.g., DMSO).
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Caption: A simplified workflow of a typical in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assay
This assay measures the inhibition of a specific kinase within a cellular context, providing insights into the compound's cell permeability and its effect on the target in a more biologically relevant environment.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting a specific kinase signaling pathway in cells.
General Procedure:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a specified period.
-
-
Cell Lysis:
-
After treatment, wash the cells and lyse them in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Detection of Target Inhibition:
-
The inhibition of the target kinase is typically assessed by measuring the phosphorylation of a downstream substrate using methods such as:
-
Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay that uses antibodies to detect and quantify the level of the phosphorylated substrate.
-
-
-
Data Analysis:
-
The level of substrate phosphorylation at each inhibitor concentration is quantified and normalized to the total amount of the substrate and/or a loading control.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
Cenisertib and the comparator multi-kinase inhibitors target several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Overview of signaling pathways affected by Cenisertib and comparator inhibitors.
Conclusion
This compound is a potent inhibitor of Aurora kinases with additional activity against other cancer-relevant kinases like FLT3 and ABL1.[1] When compared to broader-spectrum multi-kinase inhibitors such as Sorafenib, Sunitinib, and Regorafenib, Cenisertib appears to have a more focused primary target profile centered on mitotic regulation. The comparator drugs, on the other hand, exhibit strong inhibitory activity against a range of receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR and PDGFR.
The choice of a multi-kinase inhibitor for research or therapeutic development depends on the specific biological question or the molecular profile of the cancer being targeted. The data presented in this guide, while not exhaustive, provides a foundational understanding of the selectivity of this compound in relation to other commonly used multi-kinase inhibitors, aiding researchers in making informed decisions for their studies. Further comprehensive, head-to-head kinome profiling of these inhibitors under standardized assay conditions would provide a more definitive comparison of their selectivity profiles.
References
In vivo validation of Cenisertib benzoate's anti-tumor activity against a resistant cell line
A Head-to-Head Analysis Against Alternative Therapies
In the landscape of targeted cancer therapy, the emergence of drug resistance remains a critical hurdle. This guide provides a comparative analysis of Cenisertib benzoate's in vivo anti-tumor activity against a resistant mast cell leukemia cell line, juxtaposed with alternative therapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Cenisertib's potential in overcoming acquired resistance.
Introduction to Cenisertib Benzoate (B1203000)
This compound (also known as AS-703569 or R-763) is a potent, ATP-competitive multi-kinase inhibitor. Its targets include Aurora kinases A and B, ABL1, AKT, FLT3, and notably, STAT5.[1][2] Its therapeutic efficacy has been observed in various tumor xenograft models, including pancreatic, breast, colon, ovarian, and lung cancers, as well as leukemia.[1][3] A pivotal aspect of Cenisertib's mechanism is its ability to override drug resistance in neoplastic mast cells through the inhibition of STAT5 phosphorylation.[4]
This guide focuses on the in vivo validation of Cenisertib's activity in a mast cell leukemia model harboring the KIT D816V mutation, a key driver of resistance to conventional tyrosine kinase inhibitors like imatinib.
In Vivo Validation of Cenisertib in a Resistant Xenograft Model
Recent studies have demonstrated Cenisertib's efficacy in suppressing the growth of drug-resistant neoplastic mast cells. A key mechanism of resistance in mastocytosis is the activation of the STAT5 signaling pathway, which Cenisertib effectively inhibits at nanomolar concentrations.[4]
Comparative Anti-Tumor Efficacy
The following table summarizes the in vivo efficacy of this compound compared to alternative kinase inhibitors, Midostaurin and Dasatinib, in relevant drug-resistant xenograft models.
| Compound | Cell Line (Resistance Mechanism) | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HMC-1.2 (KIT D816V) | Nude Mice | 10 mg/kg, p.o., daily | Significant tumor growth suppression (quantitative data pending specific study publication) | [3] |
| Midostaurin | HMC-1.2 (KIT D816V) | N/A | N/A | Inhibits proliferation with IC50 of 50-250 nM (in vitro) | [5] |
| Dasatinib | Imatinib-resistant CML | Mouse Xenograft | 10 mg/kg, daily | Notable regression of CNS tumor growth and increased survival | [6] |
Note: Direct comparative in vivo studies for these specific compounds in the same resistant mast cell model are limited. The data is compiled from studies on relevant resistant cell lines.
Experimental Protocols
A detailed methodology for a representative in vivo xenograft study to validate the anti-tumor activity of this compound is provided below.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human mast cell leukemia xenograft model harboring the KIT D816V resistance mutation.
1. Cell Line and Culture:
-
The human mast cell leukemia cell line, HMC-1.2, which expresses the KIT D816V mutation, is used.
-
Cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are utilized for the study.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
HMC-1.2 cells (5 x 10^6 cells in 100 µL of PBS and Matrigel mixture, 1:1 ratio) are subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
4. Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: this compound is administered orally (p.o.) at a dose of 10 mg/kg/day. The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).[3]
-
Control Group: Mice receive the vehicle solution following the same schedule.
-
Treatment is administered for a period of 21-28 days.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured three times per week.
-
The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study.
-
Secondary endpoints may include overall survival and analysis of biomarkers from tumor tissue.
6. Statistical Analysis:
-
Tumor growth data are analyzed using a two-way ANOVA.
-
Survival data are analyzed using the Kaplan-Meier method and log-rank test.
-
A p-value of <0.05 is considered statistically significant.
Signaling Pathways and Mechanism of Action
The development of resistance to tyrosine kinase inhibitors in mast cell leukemia is often mediated by the constitutive activation of downstream signaling pathways, rendering the cells independent of the primary drug target. The KIT D816V mutation leads to ligand-independent activation of the KIT receptor tyrosine kinase, which in turn activates multiple downstream pathways, including the STAT5 pathway, promoting cell proliferation and survival.[7][8]
This compound overcomes this resistance by directly inhibiting the phosphorylation of STAT5, a critical node in this oncogenic signaling network.[4]
Caption: Cenisertib overcomes resistance by inhibiting phosphorylated STAT5.
Caption: Workflow for in vivo validation of anti-tumor efficacy.
Conclusion
The available preclinical data indicates that this compound is a promising therapeutic agent for tumors that have developed resistance to other kinase inhibitors, particularly in the context of mast cell leukemia with the KIT D816V mutation. Its unique mechanism of inhibiting STAT5 phosphorylation provides a clear rationale for its efficacy in this setting. Further head-to-head in vivo comparative studies are warranted to definitively establish its superiority over other treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Dasatinib: the emerging evidence of its potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Activated STAT5 in Neoplastic Mast Cells in Systemic Mastocytosis: Subcellular Distribution and Role of the Transforming Oncoprotein KIT D816V - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cenisertib Benzoate: A Guide for Laboratory Professionals
For immediate reference, it is critical to obtain the Safety Data Sheet (SDS) for Cenisertib benzoate (B1203000) from your supplier. This document contains specific, mandated information on the proper disposal and handling of this chemical. In the absence of an immediately available SDS, the following guidelines provide a framework for safe laboratory practices in handling and disposing of similar research-grade chemical compounds.
Cenisertib benzoate is an ATP-competitive multi-kinase inhibitor used in laboratory research.[1][2][3][4] As with any potent bioactive compound, adherence to strict safety and disposal protocols is essential to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all relevant personnel are familiar with the potential hazards. This includes a thorough review of the Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE) should be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. The producer of the waste is ultimately responsible for its final disposal.[5]
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific instructions on disposal methods and whether this compound is classified as hazardous waste.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, properly labeled, and sealed container.[5] The container must be clearly marked with the chemical name and associated hazards.[5]
-
Neutralization (If Applicable): If the SDS indicates that neutralization is a safe and appropriate step, follow the specified protocol. This may involve adjusting the pH to a neutral range (typically 5-9) to reduce reactivity before storage and disposal.[5] Extreme caution should be exercised during neutralization as the reaction can be exothermic.[5]
-
Containerization: Use stable, well-sealed containers for waste collection.[5] Ensure containers are stored in a well-ventilated area, away from incompatible materials.[5]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal. For many organic compounds, high-temperature incineration is a common disposal method.[5]
Experimental Protocols Referenced
Detailed experimental protocols involving this compound are not publicly available in the search results. For specific applications, such as its use as a multi-kinase inhibitor, researchers should consult peer-reviewed scientific literature.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling Cenisertib Benzoate
For research use only. Not for human or veterinary use.
Researchers, scientists, and drug development professionals must exercise a high degree of caution when handling Cenisertib benzoate (B1203000), a potent, ATP-competitive multi-kinase inhibitor.[1][2][3][4] Due to its biological activity, it should be regarded as potentially hazardous. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for Cenisertib benzoate, these recommendations are based on best practices for handling potent, research-grade kinase inhibitors.[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[5] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[5] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[5] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[5] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[5] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and maintaining the integrity of this compound.
Storage and Designated Work Area:
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.[5]
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[5]
Handling Procedures:
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid the formation of dust and aerosols.[5][7]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[5]
-
Personal Hygiene: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
